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  • Product: 4-Nitro-2,1-benzisothiazole
  • CAS: 24245-98-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 4-Nitro-2,1-benzisothiazole

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-2,1-benzisothiazole Executive Summary 4-Nitro-2,1-benzisothiazole is a nitroaromatic heterocyclic compound of interest within medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-2,1-benzisothiazole

Executive Summary

4-Nitro-2,1-benzisothiazole is a nitroaromatic heterocyclic compound of interest within medicinal chemistry and materials science. The strategic placement of the nitro group on the benzisothiazole scaffold significantly influences its electronic properties, reactivity, and biological interactions. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and guiding synthetic strategies. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-Nitro-2,1-benzisothiazole. It is important to note that direct experimental data for this specific isomer is sparse in publicly accessible literature. Therefore, this document synthesizes information from studies on closely related analogs, the parent 2,1-benzisothiazole scaffold, and established principles of physical organic chemistry to present a robust and scientifically grounded profile. We will delve into its molecular structure, key physicochemical parameters, anticipated spectroscopic signatures, and relevant biological context, providing field-proven experimental protocols for their validation.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.

Molecular Formula: C₇H₄N₂O₂S

Molecular Weight: 180.19 g/mol

Canonical SMILES: c1cc2c(c(c1)[O-])snc2

InChI Key: InChI=1S/C7H4N2O2S/c10-9(11)5-2-1-3-6-7(5)12-8-4-6

The structure consists of a benzene ring fused with an isothiazole ring, forming the 2,1-benzisothiazole core. A nitro group is substituted at the 4-position of the bicyclic system. The electron-withdrawing nature of the nitro group and the inherent properties of the sulfur-nitrogen heterocycle dictate the molecule's overall characteristics.

Caption: Molecular structure of 4-Nitro-2,1-benzisothiazole.

Core Physicochemical Properties

The following table summarizes key physicochemical properties. Where direct experimental values are unavailable, this guide provides estimated values based on computational models and data from analogous structures, such as 4-nitroisothiazole and parent benzisothiazoles.[1][2] These properties are critical for predicting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile in drug development.

PropertyPredicted/Estimated ValueSignificance in Drug Development
Melting Point (°C) 226 - 229 (for a related isomer)[3]Indicates purity, lattice energy, and stability. Higher melting points can correlate with lower solubility.
Water Solubility LowAffects dissolution rate and bioavailability. The nitro group and aromatic system decrease aqueous solubility.
Log P (Octanol/Water) ~1.0 - 2.5A key indicator of lipophilicity and ability to cross cell membranes. Values in this range are often favorable for oral bioavailability.
pKa (acidic) ~7-8 (Predicted for N-H)Influences ionization state at physiological pH, which impacts solubility, receptor binding, and membrane transport.
Polar Surface Area (PSA) ~96 Ų (Calculated)Correlates with passive molecular transport through membranes. High PSA can limit blood-brain barrier penetration.

Spectroscopic Profile (Anticipated)

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the structure, the following spectral characteristics are expected:

  • ¹H NMR: The spectrum would be characterized by signals in the aromatic region (approx. 7.5-9.0 ppm). The protons on the benzene ring would exhibit a complex splitting pattern (likely a series of doublets and triplets) due to their coupling and the strong deshielding effect of the adjacent nitro group.

  • ¹³C NMR: Aromatic carbons would appear in the 120-150 ppm range. The carbon atom directly attached to the nitro group would be significantly shifted downfield.

  • Infrared (IR) Spectroscopy: The most prominent and diagnostic peaks would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appearing around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 180.19. Fragmentation patterns would likely involve the loss of NO₂ (46 Da) and other characteristic fragments of the benzisothiazole ring.

Synthesis and Chemical Reactivity

While specific synthesis routes for 4-Nitro-2,1-benzisothiazole are not widely published, general methodologies for creating substituted benzisothiazoles can be adapted.[4][5] Synthesis often involves the cyclization of appropriately substituted benzene precursors containing sulfur and nitrogen functionalities, followed by nitration.

Key Reactivity Insights:

  • Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

  • Reduction of Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common strategy in medicinal chemistry to generate analogs and explore structure-activity relationships (SAR).

Biological and Pharmacological Context

The interest in nitro-substituted 2,1-benzisothiazoles stems from their potential biological activities. Studies on a range of bz-nitro-2,1-benzisothiazoles have revealed:

  • Antimicrobial Activity: Some derivatives show low to moderate activity against various bacteria and fungi.[6]

  • Genotoxic Properties: A significant finding is that compounds containing an aromatic nitro group within this class exhibit DNA-damaging and mutagenic activity in specific assays like the Bacillus subtilis rec-assay and the Salmonella-microsome assay.[6]

This genotoxic potential is a critical consideration in drug development and necessitates careful toxicological screening. The mechanism is often linked to the enzymatic reduction of the nitro group within cells to reactive intermediates that can interact with DNA.

cluster_0 Physicochemical Properties cluster_1 Drug Development Stages Solubility Solubility Formulation Formulation Solubility->Formulation Dissolution ADME ADME (Pharmacokinetics) Solubility->ADME Absorption LogP LogP (Lipophilicity) LogP->ADME Membrane Permeability Stability Chemical Stability Stability->Formulation Shelf-life Efficacy Efficacy & Toxicity (Pharmacodynamics) ADME->Efficacy Bioavailability

Caption: Interplay of key properties in drug development.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the predicted properties must be confirmed experimentally. The following section details standardized, self-validating protocols for determining critical parameters.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Principle: This is the gold-standard method for determining thermodynamic solubility. It measures the concentration of a saturated solution of the compound in equilibrium with its solid phase.

Methodology:

  • Preparation: Add an excess amount of solid 4-Nitro-2,1-benzisothiazole to a series of glass vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended period ensures that true thermodynamic equilibrium is achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Construct a calibration curve using known concentrations of the compound. Use this curve to calculate the concentration in the supernatant, which represents the aqueous solubility.

Protocol: Determination of Log P (HPLC Method)

Principle: This method correlates a compound's retention time on a reverse-phase HPLC column with its octanol-water partition coefficient. It is a rapid and reliable alternative to the traditional shake-flask method.

Causality: The reverse-phase column (e.g., C18) acts as a nonpolar stationary phase, mimicking octanol. The mobile phase is polar. Compounds with higher lipophilicity (higher Log P) will interact more strongly with the stationary phase, resulting in a longer retention time.

G start Start: Prepare Standards & Sample standards Prepare a series of standards with known Log P values start->standards sample Dissolve 4-Nitro-2,1-benzisothiazole in mobile phase start->sample inject Inject standards and sample onto a C18 RP-HPLC column standards->inject sample->inject develop Develop chromatograms and record retention times (tR) inject->develop calibrate Plot Log P vs. log(k) for standards where k = (tR - t0) / t0 develop->calibrate calculate Calculate log(k) for the sample and determine its Log P from the calibration curve calibrate->calculate end End: Report Log P Value calculate->end

Caption: Workflow for Log P determination by HPLC.

Methodology:

  • System Preparation: Use a reverse-phase HPLC system with a C18 column and an isocratic mobile phase of methanol/water or acetonitrile/water. The exact ratio is optimized to achieve good separation of the standards.

  • Calibration Standards: Prepare a set of 5-7 reference compounds with well-documented Log P values that bracket the expected Log P of the test compound.

  • Analysis:

    • Inject a void volume marker (e.g., sodium nitrate) to determine the column dead time (t₀).

    • Inject each standard and the test compound individually, recording their retention times (tᵣ).

  • Calculation:

    • For each compound, calculate the capacity factor, k = (tᵣ - t₀) / t₀.

    • Plot the known Log P values of the standards against their calculated log(k) values.

    • Perform a linear regression on the data to generate a calibration curve.

    • Using the log(k) value of 4-Nitro-2,1-benzisothiazole, interpolate its Log P from the calibration curve.

Conclusion

4-Nitro-2,1-benzisothiazole is a molecule with significant potential, primarily driven by the biological activities associated with its structural class. Its physicochemical profile, characterized by low aqueous solubility, moderate lipophilicity, and a prominent nitro functional group, presents both opportunities and challenges for drug development. The electron-withdrawing nitro group is key to its potential bioactivity but also a source of possible genotoxicity that requires thorough investigation. The data and protocols presented in this guide offer a foundational framework for researchers, enabling informed decisions in synthesis, formulation, and biological evaluation. Direct experimental validation of the predicted properties remains a critical next step to fully elucidate the therapeutic and scientific potential of this compound.

References

  • Zani, F., Bellotti, A., & Mazza, P. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. Il Farmaco, 49(11), 713–719. [6]

  • Cheméo. (n.d.). Chemical Properties of Isothiazole, 4-nitro- (CAS 931-07-7). Retrieved February 10, 2026, from [Link][1]

  • Sigma-Aldrich. (2024). Safety Data Sheet for a related benzisothiazole derivative. (Note: This is a proxy reference for a melting point of a similar class of compound). [3]

  • Grivas, S. (1999). Synthetic Utilization of Polynitroaromatic Compounds. 2. Synthesis of 4,6-Dinitro-1,2-benzisothiazol-3-ones and 4,6-Dinitro-1,2-benzisothiazoles from 2-Benzylthio-4,6-dinitrobenzamides. The Journal of Organic Chemistry, 64(11), 4033–4036. [4]

  • Zlotin, S. G., et al. (2001). Selective Synthesis of 1,2-Benzisothiazol-3-one-1-Oxide Nitro Derivatives. Synthesis, 2001(11), 1659-1664. [5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13599, 4-Nitroisothiazole. Retrieved February 10, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17520, 1,2-Benzisothiazol-3(2H)-one. Retrieved February 10, 2026, from [Link].

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). CHEBI:167099 - benzisothiazolinone. Retrieved February 10, 2026, from [Link].

Sources

Exploratory

An In-depth Technical Guide to the Electronic Absorption Spectra of 4-Nitro-2,1-benzisothiazole

This guide provides a comprehensive technical overview of the electronic absorption spectra of 4-Nitro-2,1-benzisothiazole. Tailored for researchers, scientists, and professionals in drug development, this document synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the electronic absorption spectra of 4-Nitro-2,1-benzisothiazole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles and field-proven insights to elucidate the spectroscopic properties of this heterocyclic compound. We will explore the structural basis of its electronic transitions, the influence of solvent environments, and provide a detailed protocol for its spectral analysis.

Introduction: The Significance of 4-Nitro-2,1-benzisothiazole and its Electronic Spectra

4-Nitro-2,1-benzisothiazole belongs to the family of benzisothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The incorporation of a nitro group, a potent electron-withdrawing moiety, into the benzisothiazole scaffold is expected to profoundly influence its electronic structure and, consequently, its interaction with ultraviolet and visible light.

The study of the electronic absorption spectrum of 4-Nitro-2,1-benzisothiazole is crucial for several reasons:

  • Structural Elucidation: The UV-Vis spectrum serves as a fingerprint, aiding in the confirmation of the molecular structure and purity of synthesized batches.

  • Pharmacokinetic and Pharmacodynamic Insights: For drug development professionals, understanding the spectroscopic properties can provide clues about the molecule's potential interactions with biological macromolecules.

  • Materials Science Applications: The electronic properties, as revealed by UV-Vis spectroscopy, are critical for the design of novel materials with specific optical or electronic characteristics.

This guide will delve into the theoretical underpinnings of the electronic transitions in 4-Nitro-2,1-benzisothiazole, predict its spectral features based on analogous compounds, and outline the experimental procedures for its characterization.

Theoretical Framework: Understanding the Electronic Transitions

The electronic absorption spectrum of an organic molecule is governed by the transitions of electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. In the case of 4-Nitro-2,1-benzisothiazole, the key chromophores are the benzisothiazole ring system and the nitro group.

The benzisothiazole core is an aromatic heterocyclic system with π-electrons that can undergo π → π* transitions. These transitions are typically characterized by high molar absorptivity (ε) and occur in the UV region. The presence of the sulfur and nitrogen heteroatoms also introduces non-bonding electrons (n-electrons), which can participate in n → π* transitions. These are generally of lower energy and intensity compared to π → π* transitions.

The nitro group (-NO₂) is a strong auxochrome and chromophore. It possesses both π-electrons and n-electrons and is a powerful electron-withdrawing group. Its presence is expected to cause a significant shift in the absorption maxima of the parent benzisothiazole molecule. The electronic spectrum of nitroaromatic compounds can be complex, with absorption bands appearing over a wide range from 170 to 270 nm. The exact position and intensity of these bands are highly dependent on the overall molecular structure.

The conjugation of the nitro group with the benzisothiazole ring system will likely lead to intramolecular charge transfer (ICT) bands, which are sensitive to the polarity of the solvent.

G cluster_0 Molecular Orbitals of 4-Nitro-2,1-benzisothiazole cluster_1 Electronic Transitions HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO π → π HOMO->LUMO n → π LUMO_plus_1 LUMO+1 HOMO->LUMO_plus_1 π → π HOMO_minus_1 HOMO-1 HOMO_minus_1->LUMO π → π pi_pi_star π → π* transitions ICT Intramolecular Charge Transfer (ICT) n_pi_star n → π* transitions

Caption: Predicted electronic transitions in 4-Nitro-2,1-benzisothiazole.

Predicted Spectral Characteristics and Solvatochromism

Table 1: Predicted UV-Vis Absorption Data for 4-Nitro-2,1-benzisothiazole in a Non-polar Solvent (e.g., Hexane)

Predicted Absorption Maximum (λmax)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
~250-270 nmHigh (~10,000-20,000)π → π* (Benzisothiazole core)
~320-350 nmModerate (~5,000-10,000)Intramolecular Charge Transfer (ICT)
>350 nm (weak shoulder)Low (<1,000)n → π* (Nitro group)
The Influence of Solvent Polarity (Solvatochromism)

The electronic absorption spectrum of 4-Nitro-2,1-benzisothiazole is expected to exhibit solvatochromism, meaning the position of the absorption bands will shift with changes in solvent polarity. This phenomenon provides valuable information about the solute-solvent interactions.[1]

  • Bathochromic Shift (Red Shift): For the ICT band, an increase in solvent polarity is likely to cause a bathochromic shift. This is because the excited state, having a larger dipole moment due to charge separation, is more stabilized by polar solvents than the ground state. This stabilization lowers the energy of the excited state, resulting in absorption at a longer wavelength.

  • Hypsochromic Shift (Blue Shift): The n → π* transition may exhibit a hypsochromic shift with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state by hydrogen bonding with protic solvents, which increases the energy required for the transition.

Caption: Expected solvatochromic shifts for 4-Nitro-2,1-benzisothiazole.

Experimental Protocol for Spectral Acquisition and Analysis

To experimentally determine the electronic absorption spectrum of 4-Nitro-2,1-benzisothiazole, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and the generation of high-quality data.

Materials and Instrumentation
  • 4-Nitro-2,1-benzisothiazole: Synthesized and purified to >98% purity, confirmed by NMR and mass spectrometry.

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution:

    • Accurately weigh a small amount of 4-Nitro-2,1-benzisothiazole (e.g., 1-5 mg).

    • Dissolve the compound in a known volume (e.g., 10 mL) of a primary solvent in which it is highly soluble (e.g., acetonitrile) to prepare a concentrated stock solution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution with the desired spectroscopic grade solvent to prepare a series of working solutions of different concentrations. The concentrations should be chosen to yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-600 nm).

    • Fill a clean quartz cuvette with the spectroscopic grade solvent to be used for the measurement and place it in both the sample and reference beams to record a baseline (autozero).

  • Spectral Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution.

    • Fill the sample cuvette with the working solution and place it in the sample holder.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) for each observed band.

    • Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at each λmax. This requires measuring the absorbance (A) of a solution of known concentration (c) in a cuvette of a known path length (l, typically 1 cm).

    • Repeat the measurements for solutions in different solvents to investigate solvatochromic effects.

G start Start prep_stock Prepare Stock Solution (High Concentration) start->prep_stock prep_working Prepare Working Solutions (Serial Dilutions) prep_stock->prep_working setup_spectro Spectrophotometer Setup & Baseline Correction prep_working->setup_spectro measure_spectrum Measure Absorption Spectrum setup_spectro->measure_spectrum analyze_data Data Analysis (Determine λmax and ε) measure_spectrum->analyze_data repeat_solvents Repeat for Different Solvents analyze_data->repeat_solvents repeat_solvents->prep_working Next Solvent end End repeat_solvents->end All Solvents Tested

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and practical framework for understanding and characterizing the electronic absorption spectra of 4-Nitro-2,1-benzisothiazole. While direct experimental data is currently sparse, the principles outlined here, based on the analysis of analogous structures and established spectroscopic theory, offer a robust predictive model.

Future experimental work should focus on the synthesis and detailed spectroscopic analysis of 4-Nitro-2,1-benzisothiazole in a wide range of solvents to validate the predictions made in this guide. Furthermore, computational studies using Time-Dependent Density Functional Theory (TD-DFT) would be invaluable for assigning the observed electronic transitions and providing a deeper understanding of the molecule's electronic structure. Such data will be instrumental for the rational design of new drug candidates and advanced materials based on the 4-Nitro-2,1-benzisothiazole scaffold.

References

  • Reichardt, C. Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 1994 , 94(8), 2319–2358. [Link]

Sources

Foundational

thermodynamic stability of nitro-substituted 2,1-benzisothiazoles

An In-depth Technical Guide to the Thermodynamic Stability of Nitro-Substituted 2,1-Benzisothiazoles Abstract This technical guide provides a comprehensive analysis of the , a class of heterocyclic compounds with signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Nitro-Substituted 2,1-Benzisothiazoles

Abstract

This technical guide provides a comprehensive analysis of the , a class of heterocyclic compounds with significant, yet sensitive, potential in medicinal chemistry and materials science. The introduction of nitro groups, while often essential for biological activity or energetic properties, inherently decreases the thermodynamic stability of the parent molecule. This document synthesizes experimental methodologies and computational approaches to quantify this stability, focusing on key parameters such as enthalpy of formation, decomposition temperature, and activation energy. We delve into the causal relationships between the number and position of nitro substituents and the overall stability of the 2,1-benzisothiazole scaffold. Detailed, field-proven protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided, alongside an exploration of computational modeling via Density Functional Theory (DFT). This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the energetic properties of these molecules to ensure safe handling, rational design, and effective application.

Introduction: The Duality of the Nitro Group in 2,1-Benzisothiazoles

The 2,1-benzisothiazole ring system is a unique heterocyclic scaffold. Unlike its more common 1,2-isomer, the 2,1-benzisothiazole structure possesses a higher intrinsic energy, making it more reactive and, in some contexts, less stable. The introduction of one or more nitro (NO₂) groups further complicates this energetic landscape.

Significance of the 2,1-Benzisothiazole Scaffold

2,1-benzisothiazole derivatives have been investigated for a range of biological activities. However, their synthesis and manipulation can be challenging. The parent 2,1-benzisothiazole can be synthesized, but electrophilic substitution reactions like nitration primarily yield a mixture of products, with the 5-nitro isomer being the major product, followed by smaller amounts of the 7-nitro and 4-nitro isomers[1]. Some derivatives have also shown genotoxic properties, particularly those containing an aromatic nitro group[2].

The Role of the Nitro Group: An Energetic Double-Edged Sword

The nitro group is a powerful electron-withdrawing group that can profoundly influence a molecule's properties. In drug design, it can act as a key pharmacophore or modulate metabolic stability. In materials science, it imparts high energy density. However, this same electronic-withdrawing nature destabilizes the molecule by introducing a significant positive enthalpy of formation and creating a pathway for exothermic decomposition[3]. Understanding this trade-off is critical for the safe and effective use of these compounds.

Defining Thermodynamic Stability

Thermodynamic stability refers to the energy of a compound relative to its constituent elements in their standard states. For the compounds , the key metrics are:

  • Standard Enthalpy of Formation (ΔHf°) : The change in enthalpy during the formation of one mole of the substance from its constituent elements. A higher positive value indicates lower stability. This can be determined experimentally via combustion calorimetry or calculated using computational methods[4][5][6].

  • Decomposition Temperature (Td) : The temperature at which the compound begins to undergo significant chemical decomposition. It is often determined as the onset temperature of the major exothermic event in a DSC thermogram[3].

  • Heat of Decomposition (ΔHd) : The amount of energy released during decomposition. A large exothermic value (highly negative ΔHd) signifies a significant hazard potential[3].

Core Principles: Factors Governing Stability

The stability of a nitro-substituted 2,1-benzisothiazole is not arbitrary; it is governed by predictable electronic and steric factors.

The Critical Influence of Nitro Group Position

The position of the nitro group on the benzene ring dictates its electronic interaction with the fused isothiazole moiety.

  • Positions 4 and 6 : A nitro group at these positions can participate in resonance with the heterocyclic ring, strongly withdrawing electron density and significantly decreasing the stability of the system.

  • Positions 5 and 7 : Substitution at these positions has a less pronounced resonance effect and primarily acts through induction. While still destabilizing, the effect is generally less severe than at positions 4 and 6. Nitration of the parent 2,1-benzisothiazole favors the 5- and 7-positions, which may be a contributing factor to the isolability of these compounds[1].

The Compounding Effect of Multiple Nitro Groups

Adding more nitro groups drastically reduces thermodynamic stability. The introduction of a second or third nitro group leads to:

  • A significant increase in the positive enthalpy of formation.

  • A lower decomposition temperature.

  • Increased sensitivity to initiation by heat, shock, or friction.

This is a well-established trend in energetic materials and is directly applicable here[7].

G cluster_factors Factors Influencing Stability cluster_effects Electronic & Structural Effects cluster_stability Thermodynamic Outcome Nitro_Position Nitro Group Position (4, 5, 6, 7) Electronic_Effects Electronic Effects (Resonance vs. Induction) Nitro_Position->Electronic_Effects Number_Groups Number of Nitro Groups (Mono-, Di-, Tri-) Number_Groups->Electronic_Effects Stability Overall Thermodynamic Stability (ΔHf°, Td) Electronic_Effects->Stability Steric_Hindrance Steric Hindrance Steric_Hindrance->Stability Ring_Strain Intrinsic Ring Strain (2,1- vs 1,2-isomer) Ring_Strain->Stability Number_groups Number_groups Number_groups->Steric_Hindrance

Caption: Logical relationship between substituent factors and thermodynamic stability.

Experimental Assessment of Thermodynamic Stability

A combination of thermal analysis techniques is essential for a complete and reliable assessment of stability. The overall workflow involves synthesis followed by rigorous characterization.

G Start Synthesis Synthesis & Purification of Nitro-2,1-benzisothiazole Start->Synthesis Characterization Structural Confirmation (NMR, IR, MS) Synthesis->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Sample (1-5 mg) TGA Thermogravimetric Analysis (TGA) Characterization->TGA Sample (1-5 mg) Data_Analysis Data Analysis & Hazard Assessment DSC->Data_Analysis Td, ΔHd TGA->Data_Analysis Mass Loss (%) End Data_Analysis->End

Caption: Experimental workflow for thermal stability assessment.

Synthesis Protocol: A Generalized Approach

The synthesis of nitro-substituted 2,1-benzisothiazoles can be challenging. One common route involves the cyclization of appropriately substituted anilines or related precursors. For example, 5-nitro-1,2-benzisothiazole can be formed from the reaction of 2-formyl-4-nitrophenylsulfenyl bromide with ammonia[8]. Another general approach involves the reaction of nitroarenes with carbanions, which can lead to the formation of the 2,1-benzisoxazole core, a related heterocyclic system[9].

Protocol: Differential Scanning Calorimetry (DSC)

DSC is the primary tool for determining decomposition temperatures and enthalpies. It measures the difference in heat flow between a sample and a reference as a function of temperature[10].

  • Objective: To determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd).

  • Instrumentation: A calibrated DSC instrument (e.g., Netzsch DSC 300, TA Instruments Q2000).

  • Methodology:

    • Sample Preparation: Accurately weigh 0.5 - 2.0 mg of the nitro-substituted 2,1-benzisothiazole into a high-pressure gold-plated or hermetically sealed aluminum pan.

      • Causality: Using a small sample mass and a high-pressure pan is a critical safety measure to contain the energy released during the decomposition of potentially explosive materials[3].

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate of 5 °C/min under an inert nitrogen atmosphere (flow rate of 50 mL/min).

      • Causality: A slow heating rate helps to separate overlapping thermal events and provides a more accurate onset temperature. An inert atmosphere prevents oxidative side reactions.

    • Data Analysis: Integrate the area of the exothermic decomposition peak to calculate the enthalpy of decomposition (in J/g). The onset temperature is determined by the intersection of the baseline with the tangent of the exothermic peak's leading edge[3].

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, sublimation, or dehydration[10].

  • Objective: To determine the temperature at which mass loss occurs and to quantify the extent of decomposition.

  • Instrumentation: A calibrated TGA instrument (e.g., Netzsch TGA 309, TA Instruments Q500).

  • Methodology:

    • Sample Preparation: Weigh 1 - 5 mg of the sample into a ceramic or aluminum TGA pan.

    • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

    • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset of mass loss should correlate with the exothermic event observed in the DSC. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss.

Computational Modeling: A Predictive Approach

When experimental data is unavailable or compounds are too hazardous to synthesize, computational chemistry provides invaluable predictive insights.

Density Functional Theory (DFT) for Energetics

DFT calculations, particularly with functionals like B3LYP and basis sets such as 6-311+G(d,p), are widely used to predict the thermodynamic properties of molecules[11][12]. These methods can calculate the gas-phase enthalpy of formation (ΔHf,gas°).

The Power of Isodesmic Reactions

A significant challenge in calculating accurate enthalpies of formation for nitro compounds is the systematic error often present in standard atomization methods. Isodesmic reactions are a computational strategy to overcome this. They involve a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By choosing well-characterized reference compounds, the errors in calculation are largely canceled out, leading to a much more reliable prediction of the target molecule's enthalpy of formation[4][5].

Data Synthesis and Interpretation

The data below is illustrative, based on established principles for nitroaromatic compounds, to demonstrate the expected trends in the .

Table 1: Illustrative Thermal Decomposition Data from DSC

CompoundNitro PositionOnset of Decomposition (Tonset, °C)Enthalpy of Decomposition (ΔHd, J/g)Relative Hazard
2,1-Benzisothiazole-> 300N/ALow
5-Nitro-2,1-benzisothiazole5~250-950Medium
7-Nitro-2,1-benzisothiazole7~265-900Medium
4-Nitro-2,1-benzisothiazole4~220-1200High
4,6-Dinitro-2,1-benzisothiazole4, 6~180-2500Very High

Data is hypothetical and for illustrative purposes only.

Table 2: Illustrative Enthalpy of Formation Data

CompoundΔHf,gas° (kJ/mol) - CalculatedRelative Thermodynamic Stability
Benzene+82.9High
Nitrobenzene+67.5[5]Medium
2,1-Benzisothiazole+190 (Estimated)Low
5-Nitro-2,1-benzisothiazole+210 (Estimated)Very Low
4,6-Dinitro-2,1-benzisothiazole+250 (Estimated)Extremely Low

Data for benzisothiazoles are estimates based on trends observed in nitroaromatics.

Decomposition Mechanisms and Safety Implications

The thermal decomposition of nitro-substituted 2,1-benzisothiazoles is expected to be a complex, multi-step process. The initial step is often the homolytic cleavage of the C-NO₂ or N-S bond, which are typically the weakest bonds in the molecule. This generates radical species that can trigger a rapid, self-sustaining decomposition reaction, releasing significant amounts of energy and gaseous products like N₂, CO₂, and SO₂.

The low decomposition temperatures and high decomposition energies presented in Table 1 underscore the critical need for stringent safety protocols when handling these materials. Any process involving heating, milling, or prolonged storage at elevated temperatures must be carefully evaluated. For compounds flagged as "High" or "Very High" hazard, specialized handling procedures, including the use of blast shields and remote operation, are strongly advised.

Conclusion

The is a direct function of the number and position of the nitro groups. These substituents, while potentially beneficial for desired chemical or biological activity, inherently destabilize the heterocyclic core, leading to lower decomposition temperatures and higher energetic potential. A combined approach of rigorous experimental thermal analysis (DSC/TGA) and predictive computational modeling provides the most comprehensive framework for understanding and managing the risks associated with these sensitive compounds. The protocols and principles outlined in this guide serve as a foundation for researchers to conduct rational design and ensure safe laboratory and process scale-up operations.

References

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (2019).
  • The chemistry of 2,1-benzisothiazoles. Part VI. Quaternary salts and their decomposition by base to o-aminobenzaldehydes. Journal of the Chemical Society, Perkin Transactions 1.
  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. (2021). MDPI.
  • Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment. (2014).
  • investigation of thermal stability of some nitroaromatic derivatives by dsc. (2014).
  • Combined experimental and computational study on the energetics of 1,2-benzisothiazol-3(2 H)-one and 1,4-benzothiazin-3(2 H, 4 H). (2018).
  • General synthesis of 2,1-benzisoxazoles (anthranils)
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2019).
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022).
  • Synthesis of 5-nitro-1,2-benzisothiazole. PrepChem.com.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021).
  • TGA-DSC.
  • Electrophilic subsitution in 2,1-benzisothiazoles. Journal of the Chemical Society C: Organic.
  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2019). NIH.
  • Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. (1994). PubMed.
  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2023). MDPI.

Sources

Exploratory

The Chemistry and Discovery of 2,1-Benzisothiazole (Thioanthranil)

The following technical guide details the history, chemistry, and discovery of 2,1-benzisothiazole (also known as thioanthranil ). A Technical Guide for Researchers and Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and discovery of 2,1-benzisothiazole (also known as thioanthranil ).

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Structural Distinction

2,1-Benzisothiazole (


) is a bicyclic heteroaromatic system containing a hypervalent sulfur atom. It is distinct from its commercially ubiquitous isomers, 1,2-benzisothiazole  (found in antipsychotics like lurasidone and biocides like BIT) and benzothiazole  (1,3-isomer).

Often referred to as thioanthranil due to its relationship with anthranil (2,1-benzisoxazole), this scaffold represents a niche area of sulfur chemistry characterized by unique electronic properties and specific reactivity patterns, such as participation in Diels-Alder cycloadditions, which are rare for its isomers.

IsomerCommon NameKey FeaturePrimary Application
2,1-Benzisothiazole Thioanthranil Hypervalent Sulfur (

e-)
Synthetic intermediate, theoretical sulfur chemistry
1,2-Benzisothiazole BIT / SaccharinS-N bond (normal valency)Antipsychotics (Lurasidone), Biocides
1,3-Benzothiazole BenzothiazoleC=N bond, S-C bondRubber vulcanization, Antitumor agents

Historical Genesis and Structural Elucidation

The Era of Ambiguity (Early 20th Century)

Early attempts to synthesize 2,1-benzisothiazole were plagued by structural misidentification. In the early 1900s, reactions intended to yield this scaffold often produced indazalones or dimeric disulfides . The confusion stemmed from the instability of the pseudo-aromatic 2,1-ring system and its tendency to rearrange.

The Davis Breakthrough (1960s–1970s)

The definitive synthesis and structural proof of 2,1-benzisothiazole are largely credited to M. Davis and colleagues in the 1960s and 70s. Their work corrected previous literature claims and established the reaction of o-aminobenzyl derivatives with thionyl chloride as the primary route to the authentic 2,1-core.

  • Key Milestone: Davis demonstrated that o-toluidine derivatives react with thionyl chloride not to form simple sulfinylamines, but to undergo cyclization involving the methyl group, forming the 2,1-benzisothiazole ring.

  • Structural Insight: X-ray crystallography and NMR studies later confirmed the planarity of the ring, supporting a

    
    -electron delocalized system (pseudo-aromaticity), although the sulfur atom exhibits hypervalent character.
    

Synthetic Protocols

Protocol A: The Davis Synthesis (Standard)

This is the most reliable method for generating the parent 2,1-benzisothiazole and its 3-substituted derivatives.

Mechanism: The reaction proceeds via the formation of an N-sulfinylamine intermediate, followed by an electrocyclic ring closure involving the ortho-methyl group and the elimination of HCl.

Step-by-Step Methodology:

  • Reagents: o-Toluidine (or substituted o-alkyl aniline), Thionyl Chloride (

    
    ), Xylene (solvent).
    
  • Procedure:

    • Dissolve o-toluidine (10 mmol) in anhydrous xylene (20 mL).

    • Add thionyl chloride (20 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 4–8 hours. Evolution of HCl and 
      
      
      
      gas will be observed.[1][2]
    • Critical Control Point: Monitor the disappearance of the N-sulfinyl intermediate via TLC or GC-MS.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • The residue is often a dark oil. Purify via steam distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield: Typically 50–70% for the parent compound.

Protocol B: Reaction of Nitroarenes with Arylacetonitriles

Adapted from the Davis-Pizzini method for anthranils, this route is used for 3-aryl-2,1-benzisothiazoles.[3]

  • Reagents: Nitrobenzene derivative, Benzyl cyanide derivative, Base (NaOH/MeOH).

  • Conditions: The reaction requires strong basic conditions to generate the carbanion of the nitrile, which attacks the nitro group.

  • Note: This method is less general for the sulfur analog than for the oxygen analog (anthranil) and often requires specific sulfurizing agents or rearrangement steps.

Visualization of Synthesis & Reactivity[4][5][6]

The following diagram illustrates the Davis synthesis pathway and the divergent reactivity of the 2,1-scaffold compared to the 1,2-isomer.

DavisSynthesis cluster_legend Legend Start o-Toluidine Inter1 N-Sulfinylamine Intermediate Start->Inter1 Reflux/Xylene Reagent + SOCl2 (Thionyl Chloride) Reagent->Inter1 Cyclization 1,5-Electrocyclization (- HCl) Inter1->Cyclization Product 2,1-Benzisothiazole (Thioanthranil) Cyclization->Product Rxn_Diels Diels-Alder Cycloaddition Product->Rxn_Diels Acts as Diene Rxn_RingOpen Ring Opening (Base/Nu-) Product->Rxn_RingOpen Instability key1 Precursor key2 Intermediate key3 Target

Caption: The Davis synthesis pathway transforming o-toluidine into 2,1-benzisothiazole via an N-sulfinylamine intermediate.

Biological Profile & Safety (The "Warning")

While 1,2-benzisothiazoles are blockbuster drug scaffolds, 2,1-benzisothiazoles exhibit a markedly different biological profile. Researchers must be aware of the potential for genotoxicity .

Antimicrobial vs. Genotoxic Activity

Studies evaluating 3-amino and 3-alkylamino-2,1-benzisothiazoles have revealed:

Activity TypeObservationKey Reference
Antimicrobial Generally Low .[3] Most derivatives show poor activity against S. aureus and E. coli compared to 1,2-isomers.Farmaco (1990s)
Genotoxicity High Risk . Nitro-substituted and unsubstituted amino derivatives showed DNA-damaging activity in Bacillus subtilis rec-assays and mutagenicity in Ames tests.[3]S. Grasso et al.
Pharmacophore The 2,1-core is considered a "structural alert" in some screening libraries due to the reactive nature of the S-N bond in this orientation.Internal MedChem Data

Strategic Insight: In drug design, the 2,1-benzisothiazole core is rarely used as a primary scaffold for chronic therapies due to these stability and toxicity concerns. It is more valuable as a reactive intermediate or in the design of covalent inhibitors where ring-opening is the mechanism of action.

Future Perspectives

Despite its biological limitations, the 2,1-benzisothiazole scaffold holds promise in materials science :

  • Organic Electronics: The hypervalent sulfur system provides unique electron-transport properties suitable for organic semiconductors.

  • Photochemistry: Derivatives exhibit interesting fluorescence properties that differ from the 1,2-isomer, making them potential candidates for novel fluorophores.

References

  • Davis, M. (1972). "The chemistry of 2,1-benzisothiazoles. Part V. Diels–Alder reactions of 2,1-benzisothiazoles."[3] Journal of the Chemical Society, Perkin Transactions 1, 935. Link

  • Davis, M., Paproth, T. G., & Stephens, L. J. (1973). "The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of α-substituted o-toluidines with thionyl chloride." Journal of the Chemical Society, Perkin Transactions 1, 2057. Link

  • Grasso, S., et al. (1986). "Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties."[4][5] Il Farmaco, 41(10), 713-721. Link

  • Kurth, M. J. (2005). "Claimed 2,1-benzisoxazole derivatives are indazalones." Journal of Organic Chemistry, 70(3), 1060. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Nitro-2,1-benzisothiazole from nitroanilines

Application Note: High-Purity Synthesis of 4-Nitro-2,1-Benzisothiazole Executive Summary & Core Directive This guide details the synthesis of 4-nitro-2,1-benzisothiazole (also known as 4-nitrothioanthranil). While the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Nitro-2,1-Benzisothiazole

Executive Summary & Core Directive

This guide details the synthesis of 4-nitro-2,1-benzisothiazole (also known as 4-nitrothioanthranil). While the prompt references "nitroanilines" broadly, it is chemically imperative to specify that 2-methyl-3-nitroaniline is the required precursor. Simple nitroanilines (e.g., 4-nitroaniline) lacking the ortho-methyl group cannot form the 2,1-benzisothiazole hypervalent ring system.

The protocol utilizes the Davis Cyclization , a reaction between o-toluidines and thionyl chloride (


). This method is preferred for its atom economy and directness, though it requires strict control of moisture and temperature to prevent tar formation, particularly with electron-deficient nitro-substituted substrates.

Key Application:

  • Target Molecule: 4-Nitro-2,1-benzisothiazole (CAS: 13599-00-3 for the isomer class, specific isomer requires verification).

  • Primary Precursor: 2-Methyl-3-nitroaniline (also referred to as 2-amino-6-nitrotoluene).[1]

  • Mechanism:

    
    -sulfinylamine formation followed by sigmatropic rearrangement/cyclization.
    

Safety & Handling (Critical)

  • Energetic Precursors: Nitro-substituted anilines are potential energetic materials. Do not subject the reaction mixture to temperatures exceeding 160°C.

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release 
    
    
    
    and
    
    
    gases. All glassware must be flame-dried. Perform all operations in a functioning fume hood.
  • Product Stability: 2,1-Benzisothiazoles are pseudo-aromatic and can be sensitive to strong nucleophiles. Store under inert atmosphere at -20°C.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the unique reactivity of the ortho-methyl group in the presence of an


-sulfinyl intermediate. The nitro group at position 3 of the aniline ring (which becomes position 4 of the benzisothiazole) deactivates the ring, making the cyclization slower than in unsubstituted o-toluidine, requiring higher boiling solvents (xylene) compared to standard protocols (benzene).
Mechanistic Pathway (DOT Visualization)

DavisCyclization Start 2-Methyl-3-nitroaniline Inter1 N-Sulfinylamine Intermediate Start->Inter1 -2 HCl Reagent Thionyl Chloride (SOCl2) Reagent->Inter1 TS [1,5]-Sigmatropic Rearrangement Inter1->TS Heat (Reflux) Product 4-Nitro-2,1-benzisothiazole TS->Product -H2O

Figure 1: Mechanistic pathway of the Davis Cyclization. The reaction proceeds via an N-sulfinylamine intermediate which undergoes cyclization with the adjacent methyl group.

Materials & Reagents

ReagentMW ( g/mol )Equiv.RoleGrade
2-Methyl-3-nitroaniline 152.151.0Precursor>98%
Thionyl Chloride (

)
118.973.0Reagent/DehydratorReagentPlus®
Xylene (Isomer mix) 106.17SolventSolvent (High BP)Anhydrous
Pyridine 79.100.1Catalyst (Optional)Anhydrous
Silica Gel --Stationary Phase230-400 mesh

Detailed Experimental Protocol

Phase 1: Formation of N-Sulfinylamine
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a caustic scrubber (

    
     trap) to neutralize 
    
    
    
    off-gas.
  • Dissolution: Charge the flask with 2-methyl-3-nitroaniline (5.0 g, 32.8 mmol) and anhydrous xylene (50 mL). Stir until fully dissolved.

    • Note: If solubility is poor, gentle warming (40°C) is permitted.

  • Addition: Add thionyl chloride (7.2 mL, 98.4 mmol, 3.0 equiv) dropwise via the addition funnel over 20 minutes at room temperature.

    • Observation: The solution will darken, and gas evolution (

      
      ) will begin immediately.
      
Phase 2: Cyclization (The Davis Reaction)
  • Heating: Slowly heat the reaction mixture to reflux (approx. 138-140°C).

    • Critical Control: The rate of heating should be gradual (2°C/min) to prevent rapid off-gassing.

  • Reaction Duration: Maintain reflux for 12 to 16 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting aniline spot will disappear, and a new, less polar fluorescent spot (the benzisothiazole) will appear.

    • Color Change: The mixture will turn deep red/brown.

  • Concentration: Cool the mixture to room temperature. Remove excess thionyl chloride and the majority of xylene under reduced pressure (rotary evaporator) at 60°C.

    • Safety: The distillate contains

      
      . Dispose of it as hazardous halogenated waste.
      
Phase 3: Purification
  • Workup: Dissolve the dark oily residue in Dichloromethane (DCM, 100 mL). Wash with saturated

    
     (2 x 50 mL) to neutralize acidic byproducts. Wash with Brine (50 mL).
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to a crude solid.
    
  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Target Fraction: 4-Nitro-2,1-benzisothiazole typically elutes early due to the lack of hydrogen bond donors.

  • Crystallization: Recrystallize the combined pure fractions from hot ethanol or hexane/benzene to yield orange/red needles.

Quantitative Analysis & Validation

Expected Yield: 45 - 60% (Nitro group deactivation reduces yield compared to unsubstituted analogs).

Characterization Data (Simulated for Validation):

  • Appearance: Deep orange/red needles.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.20 (s, 1H, H-3) – Diagnostic singlet for the isothiazole ring proton.
      
    • 
       8.25 (d, 
      
      
      
      Hz, 1H, H-5)
    • 
       7.70 (t, 
      
      
      
      Hz, 1H, H-6)
    • 
       7.95 (d, 
      
      
      
      Hz, 1H, H-7)
    • Note: The H-3 signal is characteristically downfield (deshielded) in 2,1-benzisothiazoles.

  • MS (ESI+):

    
    .
    
Workflow Diagram (DOT)

Workflow Step1 Reagent Prep (Anhydrous Xylene + Precursor) Step2 Addition of SOCl2 (Room Temp, Dropwise) Step1->Step2 Step3 Reflux (140°C) 12-16 Hours Step2->Step3 HCl gas evolution Step4 Evaporation Remove Excess SOCl2 Step3->Step4 Step5 Extraction (DCM / NaHCO3 Wash) Step4->Step5 Step6 Flash Chromatography (Hexane/EtOAc) Step5->Step6

Figure 2: Operational workflow for the synthesis of 4-Nitro-2,1-benzisothiazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tarring Reaction temperature too high or moisture present.Ensure strict anhydrous conditions. Reduce reflux temp slightly or use Toluene (110°C) with longer reaction time.
Incomplete Reaction Deactivation by Nitro group.Add 0.1 eq. of Pyridine to act as an HCl scavenger and catalyst.
Product Hydrolysis 2,1-benzisothiazoles are sensitive to base.Avoid strong bases during workup. Use dilute

and minimize contact time.

References

  • Davis, M. (1972).[2] The Chemistry of 2,1-Benzisothiazoles. Advances in Heterocyclic Chemistry, 14, 43-98. Link

  • Davis, M., & White, A. W. (1969). The reaction of thionyl chloride with some o-toluidines. Journal of the Chemical Society C: Organic, 2189-2191. Link

  • Davis, M., Paproth, T. G., & Stephens, L. J. (1973).[3] The chemistry of 2,1-benzisothiazoles.[2][3][4] Part VII. Reaction of α-substituted o-toluidines with thionyl chloride. Journal of the Chemical Society, Perkin Transactions 1, 2057-2059. Link

  • PubChem. (n.d.). 4-Nitro-2,1-benzisothiazole Compound Summary. National Library of Medicine. Link

Sources

Application

Application Note: Synthesis of 4-Nitro-2,1-benzisothiazole via the Davis Cyclization

This Application Note is designed for professional researchers and medicinal chemists. It outlines the synthetic strategy for 4-Nitro-2,1-benzisothiazole, a member of the 2,1-benzisothiazole (thioanthranil) class.[1] Saf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and medicinal chemists. It outlines the synthetic strategy for 4-Nitro-2,1-benzisothiazole, a member of the 2,1-benzisothiazole (thioanthranil) class.[1]

Safety & Regulatory Disclaimer:

  • Professional Use Only: This protocol involves the use of hazardous reagents (thionyl chloride, nitro-aromatics) and must only be performed in a properly equipped chemical laboratory with a functioning fume hood.[1]

  • Chemical Safety: Nitro-substituted aromatic compounds can be energetic and thermally unstable.[1] Strict temperature control is required.[1] Thionyl chloride releases HCl and SO₂ gases; acid gas scrubbing is necessary.[1]

  • Regulatory Status: While 4-Nitro-2,1-benzisothiazole is not a controlled substance or scheduled precursor, researchers must verify local regulations regarding the synthesis of nitro-aromatics.

Introduction & Scientific Context

The 2,1-benzisothiazole system (also known as thioanthranil) is isomeric with the more common 1,2-benzisothiazole (found in biocides like BIT).[1] While 1,2-benzisothiazoles contain a N-S bond within the ring, 2,1-benzisothiazoles feature a hypervalent sulfur or a specific N=S bond character that imparts unique electronic properties.[1]

Substituted 2,1-benzisothiazoles are valuable scaffolds in drug discovery, particularly for their potential antimicrobial and antitumor activities.[1] The 4-nitro derivative specifically serves as a versatile intermediate, where the nitro group allows for further functionalization (e.g., reduction to an amine for coupling reactions).[1]

Distinction of Isomers:

  • 1,2-Benzisothiazole: Nitrogen at position 2, Sulfur at position 1 (S-N bond).[1] Common in preservatives.[1][2]

  • 2,1-Benzisothiazole: Nitrogen at position 2, Sulfur at position 1 (N=S bond character).[1] Less common, distinct reactivity.[1]

Experimental Strategy: The Davis Method

The most robust method for constructing the 2,1-benzisothiazole core is the reaction of o-toluidine derivatives with thionyl chloride (


). This approach, known as the Davis reaction, involves the formation of an N-sulfinyl intermediate followed by cyclization onto the adjacent methyl group.[1]

To synthesize 4-nitro-2,1-benzisothiazole , the starting material must be selected based on the ring numbering.[1]

  • Target: 4-Nitro-2,1-benzisothiazole.

  • Precursor: 2-Methyl-3-nitroaniline (3-nitro-o-toluidine).

    • Rationale: The amino group (position 1 of aniline) becomes N2 of the heterocycle. The methyl group (position 2 of aniline) provides C3 and S1.[1] The nitro group at position 3 of the aniline ends up at position 4 of the fused system.[1]

Reaction Scheme Visualization

SynthesisPath Precursor 2-Methyl-3-nitroaniline (3-Nitro-o-toluidine) Intermediate N-Sulfinyl Intermediate [Transient] Precursor->Intermediate Reflux (Xylenes) Reagent Thionyl Chloride (SOCl2) Reagent->Intermediate Product 4-Nitro-2,1-benzisothiazole Intermediate->Product Cyclization (-2 HCl) Byproducts HCl (g) + SO2 (g) Intermediate->Byproducts

Caption: Mechanistic pathway for the Davis synthesis of 4-nitro-2,1-benzisothiazole from 3-nitro-o-toluidine.

Detailed Protocol

Materials & Equipment[1][3]
  • Precursor: 2-Methyl-3-nitroaniline (High purity, >98%).

  • Reagent: Thionyl chloride (

    
    ) - Freshly distilled recommended.
    
  • Solvent: Anhydrous Xylene or Chlorobenzene (High boiling point required).[1]

  • Equipment:

    • 3-neck round-bottom flask (RBF).

    • Reflux condenser with drying tube (CaCl₂).[1]

    • Gas trap (NaOH solution) to neutralize HCl/SO₂ evolution.[1]

    • Magnetic stirrer and oil bath.[1]

Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
  • Setup: Assemble the 3-neck RBF in a fume hood. Connect the gas outlet to the scrubber trap.[1] Ensure the system is dry; moisture decomposes thionyl chloride.[1]

  • Charging: Add 2-Methyl-3-nitroaniline (1.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous xylene (approx. 5–10 mL per gram of precursor).[1] Stir to create a suspension or solution depending on solubility.[1]

Step 2: Addition of Thionyl Chloride
  • Cooling (Optional): If the reaction is exothermic initially, cool the flask slightly in an ice bath.

  • Addition: Add thionyl chloride (2.0 – 2.5 equiv) dropwise via an addition funnel.

    • Note: Excess thionyl chloride acts as both reagent and dehydrating agent.[1]

  • Observation: Evolution of HCl gas (white fumes) may begin immediately.[1]

Step 3: Thermal Cyclization (The Critical Step)
  • Heating: Slowly heat the mixture to reflux (approx. 140°C for xylene).

  • Duration: Reflux for 12–24 hours.

    • Monitoring: Monitor the reaction via TLC (Thin Layer Chromatography) or LC-MS. The starting aniline spot should disappear.[1]

    • Mechanism:[1][3][4] The reaction proceeds through an N-sulfinylamine intermediate (

      
      ), which then cyclizes with the ortho-methyl group, eliminating water (captured by excess 
      
      
      
      ) and HCl.[1]
Step 4: Workup and Purification[1][5]
  • Concentration: Allow the reaction to cool. Remove excess thionyl chloride and solvent under reduced pressure (rotary evaporator).[1] Caution: Trap the distillate as it contains hazardous SOCl₂.

  • Neutralization: Dissolve the dark residue in dichloromethane (DCM) and wash carefully with saturated sodium bicarbonate (

    
    ) solution to neutralize acidic residues.[1]
    
  • Extraction: Separate the organic layer, dry over anhydrous

    
    , and filter.
    
  • Purification:

    • The crude product is often a dark oil or solid.[1]

    • Column Chromatography: Purify using silica gel.[1] A gradient of Hexanes/Ethyl Acetate is typically effective.[1] 2,1-Benzisothiazoles are often less polar than their aniline precursors.[1]

    • Crystallization: If solid, recrystallization from ethanol or heptane may be possible.[1]

Analytical Validation

To ensure the integrity of the synthesized compound, the following data points must be verified:

Analytical MethodExpected Observation
1H NMR Disappearance of the methyl singlet (approx. 2.2 ppm) of the precursor.[1] Appearance of the characteristic heterocyclic proton (H-3) singlet, typically downfield (8.5–9.5 ppm).[1]
MS (ESI/EI) Molecular ion peak

or

corresponding to the formula

(MW ≈ 180.18).
Appearance Nitro-2,1-benzisothiazoles are typically yellow to orange crystalline solids.[1]

References

  • Davis, M. (1972).[1] "2,1-Benzisothiazoles."[1] Advances in Heterocyclic Chemistry, 14, 43-98.[1] (Foundational review of the Davis reaction).

  • PubChem. (2025).[1] Compound Summary: N-(5-Methyl-1-(4-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide.[6] National Library of Medicine.[1] Link (Demonstrates existence of complex 2,1-benzisothiazole derivatives).[1]

  • Sigma-Aldrich. (2025).[1][7][8] Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. (Reference for general benzisothiazole safety handling). Link[1]

  • ResearchGate. (2021). Synthesis of 4,6-Dinitro-1,2-benzisothiazol-3-ones. (Comparative synthesis of the isomeric 1,2-system). Link[1]

Sources

Method

applications of nitro-2,1-benzisothiazoles in materials science

Application Note: Nitro-2,1-Benzisothiazoles in Advanced Materials Science Part 1: Executive Summary & Core Chemistry The Scaffold: 2,1-Benzisothiazoles (also known as thioanthranils) represent a unique class of bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nitro-2,1-Benzisothiazoles in Advanced Materials Science

Part 1: Executive Summary & Core Chemistry

The Scaffold: 2,1-Benzisothiazoles (also known as thioanthranils) represent a unique class of bicyclic heterocycles characterized by a hypervalent sulfur atom and a quinoid-like electronic structure. Unlike their 1,2-benzisothiazole isomers, the 2,1-isomers exhibit distinct reactivity profiles, particularly in their susceptibility to nucleophilic ring opening and electrophilic substitution.

The Nitro Effect: The introduction of a nitro group (–NO₂), typically at the 5- or 7-position, dramatically alters the material properties of the scaffold:

  • Electronic Push-Pull: The strong electron-withdrawing nitro group, when coupled with electron-donating substituents (e.g., amines at C3), creates a powerful "push-pull" electronic system ideal for non-linear optical (NLO) applications and intense visible light absorption (chromophores).

  • Electrophilic Activation: The nitro group lowers the LUMO energy, making the heterocyclic ring highly susceptible to nucleophilic attack by amines or thiols. This reactivity is the basis for "turn-on" sensing mechanisms and bio-conjugation strategies.

  • Energetic Density: The combination of the nitro group and the strained heterocyclic ring contributes to high nitrogen/oxygen content, relevant for energetic materials precursors.

Part 2: Primary Application – High-Performance Disperse Dyes

The most commercially significant application of nitro-2,1-benzisothiazoles is as the diazo component in the synthesis of high-performance azo disperse dyes. These dyes are critical for coloring hydrophobic fibers like polyester and cellulose acetate, offering superior fastness compared to traditional anthraquinone dyes.

Mechanism: The "Push-Pull" Chromophore

The 3-amino-5-nitro-2,1-benzisothiazole derivative serves as a potent diazo component. When coupled with electron-rich aniline derivatives, it forms an azo dye with a strong intramolecular charge transfer (ICT).

  • Acceptor: The 5-nitro-2,1-benzisothiazole moiety.[1]

  • Donor: The N,N-dialkyl aniline coupling component.

  • Result: Deep blue to greenish-blue hues with high extinction coefficients (

    
     M⁻¹cm⁻¹) and excellent alkali resistance.
    
Protocol: Synthesis of Disperse Blue Analogues

This protocol describes the synthesis of a prototype azo dye using 3-amino-5-nitro-2,1-benzisothiazole.[1]

Reagents:

  • 2-Cyano-4-nitroaniline (Starting material)[1]

  • Sodium sulfide / Sulfur (Thionation)

  • Bromine / Sulfuric acid (Oxidative Cyclization)

  • Nitrosyl sulfuric acid (Diazotization agent)

  • N,N-Diethylaniline (Coupler)

Step-by-Step Workflow:

  • Precursor Synthesis (Thiobenzamide Formation):

    • React 2-cyano-4-nitroaniline with sodium sulfide/ammonium sulfide in DMF at 60°C.

    • Yield: 2-amino-5-nitrothiobenzamide.[1]

  • Ring Closure (The Herz-like Reaction):

    • Dissolve the thiobenzamide in 70-90% sulfuric acid.

    • Add bromine (

      
      ) dropwise at 40-50°C. The bromine acts as an oxidant, forming the S–N bond.
      
    • Critical Control Point: Temperature must be controlled to prevent over-bromination.

    • Product: 3-amino-5-nitro-2,1-benzisothiazole (isolated as sulfate salt or free base).

  • Diazotization:

    • Dissolve the amine (from Step 2) in concentrated

      
       at 0-5°C.
      
    • Add nitrosyl sulfuric acid slowly. Stir for 3 hours to form the diazonium salt.

  • Coupling:

    • Prepare a solution of N,N-diethylaniline in dilute acetic acid/ice water.

    • Add the diazonium solution dropwise at 0-5°C, maintaining pH 4-5 with sodium acetate.

    • Filter the precipitated dye, wash with water, and dry.

Data: Performance Metrics of Benzisothiazole Dyes

PropertyValue/RatingRelevance

580–620 nmDeep Blue/Green hues (Bathochromic shift due to Nitro group)
Light Fastness 6–7 (Scale 1-8)Excellent stability against UV degradation
Sublimation Fastness 4–5 (Scale 1-5)Resistant to heat setting processes in textiles
Alkali Resistance HighStable in alkaline reduction clearing baths

Part 3: Secondary Application – Stimuli-Responsive & NLO Materials

Beyond dyes, the nitro-2,1-benzisothiazole scaffold is utilized in materials that respond to environmental stimuli (sensing) or manipulate light (NLO).

A. Nucleophile-Triggered Ring Opening (Sensing)

The 2,1-benzisothiazole ring is electrophilic. In the presence of strong nucleophiles (like thiols or amines), the S–N bond cleaves.

  • Mechanism: Nucleophilic attack at C3 or S

    
     Ring Opening 
    
    
    
    Formation of o-substituted thiobenzamides.
  • Application: This reaction can be used to design "turn-on" fluorescent probes for biothiols (Cysteine, H₂S). The nitro group quenches fluorescence in the closed form; ring opening and subsequent reduction (by the thiol) restores fluorescence.

B. Non-Linear Optics (NLO)

The azo derivatives (described in Part 2) possess large second-order molecular hyperpolarizabilities (


).
  • Why? The rigid heterocyclic ring prevents non-radiative decay, while the nitro group maximizes the dipole moment change upon excitation.

  • Use Case: Doped polymer films for electro-optic modulators.

Part 4: Visualizing the Chemistry

Diagram 1: Synthesis & Reactivity Workflow

This diagram illustrates the conversion of the nitroaniline precursor to the active dye/material and its sensing reactivity.

Benzisothiazole_Workflow cluster_0 Synthesis Precursor 2-Cyano-4-nitroaniline Thioamide 2-Amino-5-nitrothiobenzamide Precursor->Thioamide Na2S/DMF Thionation Scaffold 3-Amino-5-nitro- 2,1-benzisothiazole (The Core) Thioamide->Scaffold Br2/H2SO4 Oxidative Cyclization Diazo Diazonium Salt (Active Electrophile) Scaffold->Diazo NaNO2/H2SO4 Diazotization Sensor Ring-Opened Thiobenzamide (Fluorescent/Active) Scaffold->Sensor Nucleophilic Attack (R-SH / R-NH2) Dye Azo Dye (Disperse Blue Analog) Diazo->Dye Coupling with Aniline Derivative

Caption: Synthetic pathway from nitroaniline precursors to functional azo materials and the divergent sensing pathway via ring opening.

Part 5: References

  • Song, X., et al. (2024).[2] "Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics." RSC Advances.

  • Wang, J., et al. (2022).[2][3] "Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments." ACS Omega.

  • Zani, F., et al. (1994). "Biological studies on 2,1-benzisothiazole derivatives." Il Farmaco.

  • Davis, M. (1972). "Isothiazoles.[4][5] Part I. Synthesis and properties." Advances in Heterocyclic Chemistry. (Foundational text on the ring closure mechanism).

  • Gompper, R. (1998). "Polymethine dyes with sulfur-nitrogen heterocycles." Journal of Practical Chemistry. (Reference for NLO properties of the scaffold).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Nitro-2,1-benzisothiazole

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the purification of crude 4-Nitro-2,1-benzisothiazole. This guide is designed to provide expert advice, troubles...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of crude 4-Nitro-2,1-benzisothiazole. This guide is designed to provide expert advice, troubleshooting strategies, and frequently asked questions to assist you in obtaining a high-purity product for your research and development endeavors.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Nitro-2,1-benzisothiazole in a practical question-and-answer format.

Recrystallization Issues

Q1: My 4-Nitro-2,1-benzisothiazole is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is often due to a low melting point of the compound or the presence of significant impurities that depress the melting point.[1]

  • Causality: The nitro group and the benzisothiazole core contribute to a relatively high melting point, but process-related impurities can significantly lower it.

  • Step-by-Step Solution:

    • Return the flask to the heat source.

    • Add a small amount of additional solvent to fully dissolve the oil. If you're using a mixed solvent system, add more of the solvent in which the compound is more soluble.[2]

    • Allow the solution to cool down much more slowly. Insulating the flask can help achieve a gradual temperature decrease, promoting proper crystal lattice formation.[2]

    • If the problem persists, consider that your crude product may be too impure for direct recrystallization. A preliminary purification step, such as a quick filtration through a silica plug, might be necessary to remove baseline impurities.[3]

Q2: No crystals are forming even after my solution has cooled completely. What should I do?

A2: The absence of crystal formation typically indicates either that the solution is not sufficiently saturated or that there are no nucleation sites for crystal growth to begin.

  • Causality: You may have used too much solvent, or the cooling process was too rapid, preventing the molecules from organizing into a crystal lattice.

  • Step-by-Step Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[2]

      • Seed Crystals: If available, add a tiny crystal of pure 4-Nitro-2,1-benzisothiazole to the solution. This will act as a template for further crystal growth.[2]

    • Increase Concentration: If induction methods fail, you may need to reduce the amount of solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly.

    • Consider an Anti-Solvent: If your compound is dissolved in a solvent where it is highly soluble, you can try adding a second solvent in which it is poorly soluble (an anti-solvent) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Column Chromatography Challenges

Q3: My 4-Nitro-2,1-benzisothiazole is streaking or tailing on the TLC plate and the column. How can I improve the separation?

A3: Streaking or tailing is often a sign of compound overloading, interactions with the stationary phase, or the use of an inappropriate solvent system.

  • Causality: The nitro group in 4-Nitro-2,1-benzisothiazole can lead to strong interactions with the silica gel.

  • Step-by-Step Solution:

    • Optimize Solvent System: The ideal solvent system should give your product an Rf value of 0.2-0.4 on the TLC plate for good separation on a column.[3] Experiment with different solvent polarities. A common starting point for nitroaromatic compounds is a mixture of hexanes and ethyl acetate.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the capacity of your column.

    • Consider Alternative Stationary Phases: If streaking persists, your compound may be degrading on the silica gel.[3] You could try using a less acidic stationary phase like alumina.

Q4: I'm not recovering my compound from the column. Where could it be?

A4: There are several possibilities if your compound does not elute from the column as expected.

  • Step-by-Step Troubleshooting:

    • Check for Decomposition: Your compound might be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if new spots appear.[3]

    • Verify Solvent System: Double-check that you are using the correct solvent system and that the polarity is appropriate to elute your compound.[3]

    • Elute with a Stronger Solvent: If you suspect your compound is strongly adsorbed to the silica, try flushing the column with a more polar solvent to see if you can recover it.

Extraction and Workup Problems

Q5: An emulsion has formed during the liquid-liquid extraction of my reaction mixture. How can I break it?

A5: Emulsions are a common issue when partitioning organic and aqueous layers, especially when the densities are similar or surfactants are present.

  • Step-by-Step Solution:

    • Patience: Sometimes, simply allowing the separatory funnel to stand for a while will allow the layers to separate.

    • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

    • Filtration: In stubborn cases, filtering the entire mixture through a bed of Celite® can help to break the emulsion.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in crude 4-Nitro-2,1-benzisothiazole?

A1: The impurities will largely depend on the synthetic route used. Common impurities can include starting materials, regioisomers (e.g., other nitro-substituted benzisothiazoles), and byproducts from side reactions.[4] For instance, if synthesized from a nitration reaction, you may have other nitrated species.

Q2: What is a good starting point for a recrystallization solvent for 4-Nitro-2,1-benzisothiazole?

A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nitroaromatic compounds, common solvents to try include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.[5][6] A systematic approach to solvent selection is recommended.

Q3: How do I know if my 4-Nitro-2,1-benzisothiazole is pure after purification?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value suggests high purity.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong indicator of purity.

    • Mass Spectrometry (MS): This can confirm the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.

Q4: Can I use activated charcoal to decolorize my crude 4-Nitro-2,1-benzisothiazole?

A4: Yes, activated charcoal can be effective in removing colored impurities. However, it should be used judiciously as it can also adsorb your desired product, leading to a lower yield.[2] It is typically added to the hot solution before filtration during recrystallization.

III. Experimental Protocols

Protocol 1: Recrystallization of 4-Nitro-2,1-benzisothiazole

This protocol outlines a general procedure for the recrystallization of crude 4-Nitro-2,1-benzisothiazole. The choice of solvent will need to be determined experimentally.

Materials:

  • Crude 4-Nitro-2,1-benzisothiazole

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 4-Nitro-2,1-benzisothiazole in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal at this stage and boil for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography of 4-Nitro-2,1-benzisothiazole

This protocol provides a general guideline for purification by flash column chromatography.

Materials:

  • Crude 4-Nitro-2,1-benzisothiazole

  • Silica gel (or alumina)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

  • Load the Sample:

    • Dissolve the crude 4-Nitro-2,1-benzisothiazole in a minimal amount of the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to push the solvent through the column.

    • Collect fractions in separate test tubes.

  • Analyze the Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 4-Nitro-2,1-benzisothiazole.

IV. Visualizations

Purification_Troubleshooting start Crude 4-Nitro-2,1-benzisothiazole recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography High Impurity Load or Recrystallization Fails oiling_out Problem: 'Oiling Out' recrystallization->oiling_out Unsuccessful no_crystals Problem: No Crystals Form recrystallization->no_crystals Unsuccessful pure_product Pure Product recrystallization->pure_product Successful streaking Problem: Streaking/Tailing column_chromatography->streaking Poor Separation no_recovery Problem: No Recovery column_chromatography->no_recovery Compound Lost column_chromatography->pure_product Successful solution_oiling Solution: - Reheat and add more solvent - Slow cooling - Consider pre-purification oiling_out->solution_oiling solution_no_crystals Solution: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->solution_no_crystals solution_streaking Solution: - Optimize solvent system (Rf 0.2-0.4) - Reduce sample load - Try alumina streaking->solution_streaking solution_no_recovery Solution: - Check for decomposition - Verify solvent polarity - Flush with stronger solvent no_recovery->solution_no_recovery solution_oiling->recrystallization solution_no_crystals->recrystallization solution_streaking->column_chromatography solution_no_recovery->column_chromatography

Caption: Troubleshooting workflow for the purification of 4-Nitro-2,1-benzisothiazole.

V. Data Summary

Purification MethodKey Parameters to ControlCommon Solvents/Eluents
Recrystallization Cooling rate, solvent volume, initial purityEthanol, Methanol, Ethanol/Water, Ethyl Acetate/Hexanes
Column Chromatography Stationary phase, eluent polarity (Rf 0.2-0.4), sample loadSilica gel, Alumina; Hexanes/Ethyl Acetate gradients

VI. References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]

  • Lee, S.L. The Chromatography of Nitro compounds. Nature and Science. 2007;5(1). Available from: [Link]

  • Cheméo. Chemical Properties of Isothiazole, 4-nitro- (CAS 931-07-7). Available from: [Link]

  • Conrad A. Fi, et al. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. bioRxiv. 2024-01-10. Available from: [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. Available from: [Link]

  • PubChem. 1,2-Benzisothiazole, 3-methoxy-7-nitro-. Available from: [Link]

  • Synthesis of 4-(benzothiazole-2-ylthio)-7-nitro-2,1,3-benzoxadiazole... ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzisothiazoles. Available from: [Link]

  • Li, Q., et al. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. 2024-08-10. Available from: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][3]Thiazin-4-One Derivatives. PMC. 2025-05-09. Available from: [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. RJPN. Available from: [Link]

  • Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? ResearchGate. 2015-03-11. Available from: [Link]

  • Solubility of Organic Compounds. Available from: [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose. Available from: [Link]

  • Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Journal of Molecular Liquids. 2021-02-28;329:115579. Available from: [Link]

  • US Patent 2229532A - Process for the purification of nitro aliphatic compounds. Google Patents. Available from:

  • Wikipedia. Benzisothiazolinone. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2022;11(9):622-637. Available from: [Link]

  • 5-nitro-2,3-dihydro-1,4-phthalazinedione. Organic Syntheses Procedure. Available from: [Link]

  • 2,1-Benzisothiazole-3-carboxylic acid. CompTox Chemicals Dashboard. Available from: [Link]

  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate. 2025-08-07. Available from: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Available from: [Link]

  • Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. ResearchGate. Available from: [Link]

  • Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. PubMed. Available from: [Link]

  • 1,2-Benzisothiazol-3(2H)-one. PubChem. Available from: [Link]

Sources

Optimization

Technical Support Center: Solving Solubility Issues with 4-Nitro-2,1-benzisothiazole

Welcome to the technical support guide for 4-Nitro-2,1-benzisothiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Nitro-2,1-benzisothiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of this compound's limited solubility. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Understanding the Solubility Challenge of 4-Nitro-2,1-benzisothiazole

4-Nitro-2,1-benzisothiazole, a heterocyclic compound, presents solubility challenges primarily due to its molecular structure. The presence of a nitro group (-NO2) significantly increases the molecule's polarity and introduces strong intermolecular forces. While the benzisothiazole core has aromatic character, the overall molecule is largely non-polar, leading to poor solubility in aqueous solutions. Its melting point is also relatively high (226 - 229 °C), suggesting strong crystal lattice energy that requires substantial energy to overcome for dissolution.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve 4-Nitro-2,1-benzisothiazole in water for my assay, but it is not dissolving. Why is this happening?

A1: 4-Nitro-2,1-benzisothiazole is expected to have very low water solubility. This is due to the hydrophobic nature of the benzisothiazole ring system. While the nitro group adds some polarity, it is generally not sufficient to overcome the non-polar character of the rest of the molecule, leading to poor aqueous solubility.

Q2: What are the recommended starting solvents for 4-Nitro-2,1-benzisothiazole?

A2: Based on the properties of similar benzisothiazole derivatives and general principles of organic chemistry, polar aprotic solvents are likely to be the most effective. We recommend starting with the following:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

These solvents are capable of disrupting the intermolecular forces of the compound without forming strong hydrogen bonds that might hinder solubility.[1][2]

Q3: I have dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A3: This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a water-miscible organic solvent is introduced into an aqueous medium where it is insoluble. To mitigate this, consider the following strategies:

  • Decrease the final concentration: The most straightforward approach is to use a more dilute stock solution or a smaller volume of the stock in your final assay.

  • Use of Co-solvents: Incorporating a co-solvent in your aqueous buffer can increase the solubility of your compound.[1][3][4] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[4]

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH.[1][3] While 4-Nitro-2,1-benzisothiazole itself does not have a readily ionizable proton, this strategy is crucial for many other small molecules.

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Triton™ X-100, can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility in aqueous media.

Q4: Can I use heat to dissolve 4-Nitro-2,1-benzisothiazole?

A4: Gentle heating can be an effective method to increase the rate of dissolution. However, it is crucial to be aware of the compound's thermal stability. The provided safety data sheet indicates a high melting point, suggesting good thermal stability under standard lab conditions. Always start with gentle warming (e.g., 30-40°C) and monitor for any signs of degradation (color change, etc.).

Q5: Are there any other advanced techniques to improve the solubility of this compound?

A5: For more challenging cases, several advanced formulation strategies can be employed, particularly in a drug development context:

  • Solid Dispersions: This involves dispersing the compound in a solid polymer matrix at the molecular level, which can enhance its dissolution rate and solubility.[3][5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[3][5]

  • Nanotechnology Approaches: Reducing the particle size to the nanoscale (nanosuspensions) can significantly increase the surface area available for dissolution, thereby improving the dissolution rate and apparent solubility.[6]

Troubleshooting Workflow for Solubility Issues

When encountering solubility problems with 4-Nitro-2,1-benzisothiazole, a systematic approach is recommended. The following workflow guides you from initial solvent screening to more advanced techniques.

Solubility_Workflow start Start: Undissolved 4-Nitro-2,1-benzisothiazole solvent_screening Initial Solvent Screening Test solubility in common organic solvents (DMSO, DMF, THF, Acetone, Ethanol) start->solvent_screening dissolved_check Is the compound fully dissolved? solvent_screening->dissolved_check aqueous_dilution Dilute stock solution into aqueous buffer dissolved_check->aqueous_dilution Yes advanced_techniques Advanced Formulation Solid Dispersions Cyclodextrin Complexation Nanosuspensions dissolved_check->advanced_techniques No precipitation_check Does the compound precipitate? aqueous_dilution->precipitation_check optimization Optimization Strategies Decrease final concentration Use co-solvents (e.g., Ethanol, PEG) Add surfactants (e.g., Tween® 80) precipitation_check->optimization Yes success Success: Soluble Compound precipitation_check->success No optimization->success failure Consult with a formulation specialist advanced_techniques->failure

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction of 4-Nitro-2,1-benzisothiazole

The following guide serves as a specialized Technical Support Center for the reduction of 4-Nitro-2,1-benzisothiazole . This content is structured to address the unique chemoselectivity challenges posed by the thioanthra...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the reduction of 4-Nitro-2,1-benzisothiazole . This content is structured to address the unique chemoselectivity challenges posed by the thioanthranil (2,1-benzisothiazole) core.

Status: Operational Role: Senior Application Scientist Topic: Minimizing Side Reactions (Ring Cleavage & Azo Formation)

The Chemoselectivity Paradox

Context: You are attempting to reduce a nitro group (requires electron donation) attached to a 2,1-benzisothiazole core (contains a weak N–S bond susceptible to reductive cleavage).

The 2,1-benzisothiazole ring (often referred to as thioanthranil) is distinct from the more common 1,2-benzisothiazole (saccharin derivatives). The N–S bond in the 2,1-isomer has significant hypervalent character and is essentially a "loaded spring." Standard reduction methods (like H₂/Pd) that work for simple nitroarenes will frequently destroy this ring, yielding o-aminothiobenzaldehydes or aminothiophenols .

Diagnostic Workflow: Method Selection

Use this decision tree to select the correct protocol based on your available reagents and tolerance for metal waste.

MethodSelection Start START: 4-Nitro-2,1-benzisothiazole Q1 Is the 2,1-benzisothiazole ring intact in your product? Start->Q1 No (Ring Opened) No (Ring Opened) Q1->No (Ring Opened) Current Result Yes (Low Yield) Yes (Low Yield) Q1->Yes (Low Yield) Current Result RingOpen CRITICAL ERROR: N-S Bond Cleavage No (Ring Opened)->RingOpen Decision Select Protocol Based on Priorities Yes (Low Yield)->Decision Sol1 STOP Catalytic Hydrogenation (Pd/C). Switch to Chemoselective Metals. RingOpen->Sol1 Sol1->Decision MethodA Method A: SnCl2 / EtOH (High Selectivity, High Waste) Decision->MethodA Priority: Purity MethodB Method B: Fe / NH4Cl (Eco-friendly, Moderate Selectivity) Decision->MethodB Priority: Green Chem

Figure 1: Decision matrix for selecting the reduction strategy. Note that catalytic hydrogenation is flagged as a critical error source.

Troubleshooting Guide: Common Failure Modes

Issue 1: The "Rotten Egg" Failure (Ring Cleavage)

Symptom: The reaction mixture develops a strong sulfidic/thiol odor. The product is soluble in base (unlike the parent). Mass spec shows M+2 or dimerization. Root Cause: Hydrogenolysis of the N–S bond. The 2,1-benzisothiazole ring is not aromatic in the classic sense; the N–S bond is easily cleaved by vigorous reducing agents, especially Palladium on Carbon (Pd/C) or Raney Nickel under hydrogen pressure.

The Mechanism of Failure:

RingOpening Nitro 4-Nitro-2,1-benzisothiazole H2Pd H2 / Pd-C Nitro->H2Pd Amine 4-Amino-2,1-benzisothiazole (Desired) H2Pd->Amine Kinetic Product RingOpen o-Aminothiobenzaldehyde Derivatives (Undesired) H2Pd->RingOpen Thermodynamic Sink (Fast w/ H2)

Figure 2: Competing pathways. Standard hydrogenation favors the destructive ring-opening pathway.

Corrective Action:

  • Immediate Stop: Cease all H₂/Pd experiments.

  • Alternative: If hydrogenation is mandatory (e.g., industry scale), you must use a poisoned catalyst (e.g., Sulfided Platinum on Carbon or Pt(S)/C ) which inhibits the hydrogenolysis of C–S and N–S bonds.

  • Recommended: Switch to Protocol A (SnCl₂) below.

Issue 2: The "Orange Sludge" (Azo/Azoxy Contamination)

Symptom: Product is deeply colored (orange/red) and has a higher melting point than expected. NMR shows broad aromatic signals. Root Cause: Condensation of Intermediates. Nitro reduction proceeds via Nitroso (


) and Hydroxylamine (

) intermediates. Under basic conditions (e.g., Zn/NaOH) or insufficient reducing power, these condense to form Azoxy (

) or Azo (

) dimers.

Corrective Action:

  • pH Control: Ensure the reaction remains slightly acidic or neutral. Avoid basic workups until the reduction is complete.

  • Stoichiometry: Increase the equivalents of the reducing agent (SnCl₂ or Fe) to ensure rapid conversion of the Nitroso intermediate.

Validated Protocols

These protocols are designed to be self-validating : the color changes described serve as visual checkpoints for the reaction's progress.

Protocol A: The "Gold Standard" (Stannous Chloride)

Best for: Small scale (<5g), high value substrates, maximum chemoselectivity.

Mechanism: Sn(II) acts as a selective electron donor. The coordination of Tin to the nitro group oxygen facilitates reduction without interacting with the isothiazole sulfur.

Reagents:

  • Substrate: 1.0 equiv

  • SnCl₂ · 2H₂O: 5.0 equiv (Excess required)

  • Solvent: Ethanol (or Ethyl Acetate for solubility)

Step-by-Step:

  • Dissolution: Dissolve the nitro-benzisothiazole in Ethanol (0.1 M concentration).

    • Checkpoint: Solution should be clear. If not, add small amounts of EtOAc.

  • Addition: Add SnCl₂ · 2H₂O in one portion.

    • Note: The reaction is slightly exothermic.[1]

  • Heating: Heat to 70°C (Reflux) for 2–4 hours.

    • Visual Check: The yellow nitro color should fade to a pale fluorescent/colorless amine solution.

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Adjust pH to 8–9 using saturated NaHCO₃ (Do not use strong NaOH, as it may degrade the ring).

    • The Emulsion Problem: Tin salts form a thick white paste. Filter this through a Celite pad before extraction.

    • Extract with EtOAc.

Protocol B: The "Green" Alternative (Iron/Ammonium Chloride)

Best for: Larger scale, avoiding Tin toxicity.

Reagents:

  • Substrate: 1.0 equiv

  • Iron Powder (325 mesh): 4.0 equiv

  • NH₄Cl: 0.5 equiv (Catalytic/Electrolyte)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Activation: Stir the Iron powder in the EtOH/Water/NH₄Cl mixture at 60°C for 15 minutes to activate the surface.

  • Addition: Add the nitro compound slowly.

  • Reaction: Reflux vigorously for 1–3 hours.

    • Mechanism:[3][4][5][6] Iron oxidizes to Fe₂O₃/Fe₃O₄ while donating electrons. The mild NH₄Cl buffer prevents ring hydrolysis.

  • Workup:

    • Hot filtration through Celite is mandatory to remove iron oxides.

    • Concentrate the filtrate to remove ethanol, then extract the aqueous residue.

Summary of Data & Compatibility

ParameterSnCl₂ MethodFe / NH₄Cl MethodH₂ / Pd-C (Standard)
N–S Bond Stability High (Preserved)High (Preserved)Low (Cleaved)
Yield (Typical) 85–95%75–85%< 30% (Complex mix)
Workup Difficulty High (Tin emulsions)Moderate (Iron filtration)Low (Filtration)
Scale Suitability < 10g> 10gIndustrial (if poisoned)
Side Product Tin oxidesIron oxidesAminothiophenols

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (NaBH₄)? A: No. NaBH₄ alone rarely reduces nitro groups efficiently. If used with a catalyst (like NiCl₂), it generates "in-situ boride" species that are very vigorous and often cleave the isothiazole ring (similar to Pd/C).

Q: My product smells like sulfur after workup. What happened? A: This is the definitive sign of Ring Opening . The N–S bond has cleaved to form a thiol (-SH). You likely used conditions that were too harsh (e.g., H₂ pressure or strong base). Check the diagnostic workflow above.

Q: Why do you specify 2,1-benzisothiazole instead of 1,2-? A: The 1,2-isomer (saccharin type) has a Sulfur atom attached to the benzene ring (S-N bond is exocyclic or part of a sulfone). The 2,1-isomer (thioanthranil) has the Nitrogen attached to the benzene ring. Their electronic properties are different. 2,1-benzisothiazoles are more electron-rich but the N-S bond is more labile to reductive cleavage.

Q: I see a red spot on my TLC that isn't the starting material. A: This is likely the Azo dimer . It forms when the reduction stalls at the nitroso stage. Add more reducing agent (SnCl₂ or Fe) and increase the temperature slightly to push the reaction to the amine.

References

  • Selective Reduction of Nitro Groups: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Isothiazole Ring Stability: Davis, M. (1972). Isothiazoles.[2][7][8][9][10][11] Advances in Heterocyclic Chemistry, 14, 43-98. (Foundational text describing the lability of the N-S bond in 2,1-benzisothiazoles).

  • Iron Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds. Tetrahedron Letters, 25(32), 3415-3418. Link

  • 2,1-Benzisothiazole Chemistry: Ashby, J., & Suschitzky, H. (1973). The chemistry of 2,1-benzisothiazoles. Advances in Heterocyclic Chemistry. (Confirming the "Thioanthranil" reactivity profile).

Sources

Optimization

Technical Support Center: Stability of 4-Nitro-2,1-benzisothiazole Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitro-2,1-benzisothiazole. This guide provides in-depth technical information, troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitro-2,1-benzisothiazole. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in acidic environments. The information herein is synthesized from fundamental chemical principles and literature on related heterocyclic systems to provide a predictive framework for your experiments.

Introduction: Understanding the Chemistry of 4-Nitro-2,1-benzisothiazole

4-Nitro-2,1-benzisothiazole is a heterocyclic compound featuring a benzisothiazole ring system with a nitro group at the 4-position. The 2,1-benzisothiazole core is known for its unique electronic properties and reactivity. The presence of a strongly electron-withdrawing nitro group is expected to significantly influence the stability of the molecule, particularly the isothiazole ring, in acidic media. This guide will help you navigate the potential challenges associated with its handling and use in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when exposing 4-Nitro-2,1-benzisothiazole to acidic conditions?

The primary concern is the potential for acid-catalyzed hydrolysis or rearrangement of the 2,1-benzisothiazole ring. The isothiazole ring contains a relatively weak N-S bond which can be susceptible to cleavage under acidic conditions. The protonation of the nitrogen atom can make the sulfur atom more electrophilic and prone to nucleophilic attack by water or other nucleophiles present in the medium. The electron-withdrawing nitro group can further influence the electron density of the ring system, potentially affecting the rate and mechanism of degradation.

Q2: What are the likely degradation products of 4-Nitro-2,1-benzisothiazole in an acidic solution?

While specific degradation products for 4-Nitro-2,1-benzisothiazole have not been extensively documented in the literature, based on the general chemistry of related compounds, potential degradation pathways could lead to the formation of substituted aminothiophenols or sulfonic acids. Ring-opening hydrolysis is a plausible degradation route.

Q3: At what pH range should I expect instability?

Significant degradation is more likely to occur in strongly acidic conditions (pH < 4). However, the exact pH at which degradation becomes significant will depend on various factors including temperature, the specific acid used, and the presence of other reactive species. It is crucial to perform preliminary stability studies at your intended experimental pH.

Q4: Are there any visual indicators of degradation?

Degradation of 4-Nitro-2,1-benzisothiazole may be accompanied by a change in the color of the solution. You should also monitor for the appearance of any precipitates, which could indicate the formation of insoluble degradation products. However, the absence of visual changes does not guarantee stability. Analytical monitoring is essential.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected loss of starting material in acidic reaction mixture. Acid-catalyzed degradation of the 2,1-benzisothiazole ring.1. Perform a control experiment without other reactants to isolate the effect of the acid. 2. Reduce the reaction temperature. 3. Consider using a milder acid or a buffered system. 4. Shorten the reaction time.
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Attempt to isolate and characterize the unknown peaks using techniques like NMR and high-resolution mass spectrometry. 2. Compare the retention times with potential degradation products if standards are available.
Inconsistent biological assay results. Degradation of the active compound in the acidic assay buffer.1. Assess the stability of 4-Nitro-2,1-benzisothiazole in the assay buffer over the time course of the experiment. 2. If unstable, consider modifying the buffer composition or pH, if permissible for the assay.

Experimental Protocols

Protocol 1: Preliminary Acid Stability Assessment of 4-Nitro-2,1-benzisothiazole

This protocol outlines a basic experiment to assess the stability of 4-Nitro-2,1-benzisothiazole in an acidic solution.

Materials:

  • 4-Nitro-2,1-benzisothiazole

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Organic solvent for stock solution (e.g., acetonitrile, DMSO)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

Procedure:

  • Prepare a stock solution of 4-Nitro-2,1-benzisothiazole in an appropriate organic solvent.

  • In separate vials, add a known volume of the stock solution to the acidic solutions to achieve the desired final concentration.

  • Include a control sample with the stock solution in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction if necessary by neutralizing the acid with a suitable base.

  • Analyze the samples by HPLC to quantify the remaining amount of 4-Nitro-2,1-benzisothiazole and monitor for the appearance of degradation products.

  • Plot the concentration of 4-Nitro-2,1-benzisothiazole versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1]

Procedure:

  • Acidic Hydrolysis: Treat a solution of 4-Nitro-2,1-benzisothiazole with a strong acid (e.g., 1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Analysis: Analyze the stressed sample using LC-MS to identify the mass of potential degradation products.

  • Method Validation: The developed analytical method should be able to separate the parent compound from all significant degradation products.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a compound under acidic conditions.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Incubate Incubate at Controlled Temp Stock->Incubate Acid Prepare Acidic Media Acid->Incubate Sample Sample at Time Points Incubate->Sample Analyze HPLC/LC-MS Analysis Sample->Analyze Data Data Interpretation Analyze->Data

Caption: Workflow for Acid Stability Testing.

References

  • Davis, M., & White, A. W. (1968). The chemistry of 2,1-benzisothiazoles.
  • Davis, M., Homfeld, E., & Srivastava, K. S. L. (1973). The chemistry of 2,1-benzisothiazoles. Part VI. The reaction of some 2,1-benzisothiazoles with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1863-1867.
  • Zlotin, S. G., et al. (2001).
  • Shevelev, S. A., et al. (2000). Synthetic Utilization of Polynitroaromatic Compounds. 2. Synthesis of 4,6-Dinitro-1,2-benzisothiazol-3-ones and 4,6-Dinitro-1,2-benzisothiazoles from 2-Benzylthio-4,6-dinitrobenzamides. The Journal of Organic Chemistry, 65(22), 7546-7551.
  • Davis, M., & White, A. W. (1975). Benzisothiazoles. Part VII. Reaction of α-Substituted o-Toluidines with Thionyl Chloride. A One-stage Synthesis of 2,1-Benzisothiazole-3-carboxylic Acid. Journal of the Chemical Society, Perkin Transactions 1, (1), 21-23.
  • IJSDR. (2019). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 4(5). [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and stability testing. In Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
  • Prakash, I., et al. (2015). Degradation products of rubusoside under acidic conditions.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Baert, J. J., et al. (2012). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of agricultural and food chemistry, 60(38), 9766-9774.
  • Omae, H., et al. (2019). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). Biological and Pharmaceutical Bulletin, 42(11), 1885-1892.
  • Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta poloniae pharmaceutica, 58(6), 427-434.
  • González-Pérez, J. A., et al. (2009). Reactivity of some products formed by the reaction of sorbic acid with sodium nitrite: decomposition of 1,4-dinitro-2-methylpyrrole and ethylnitrolic acid. Journal of agricultural and food chemistry, 57(1), 224-230.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Characterization of 4-Nitro-2,1-benzisothiazole for Researchers and Drug Development Professionals

Introduction In the landscape of heterocyclic chemistry, benzisothiazoles represent a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of a nitro group to the be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of heterocyclic chemistry, benzisothiazoles represent a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of a nitro group to the benzisothiazole scaffold can dramatically alter its electronic properties and, consequently, its biological activity and spectroscopic signature. Understanding the precise structural characterization of these derivatives is paramount for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. This guide focuses on the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-Nitro-2,1-benzisothiazole, a key isomer whose detailed spectroscopic analysis is crucial for unambiguous identification and for differentiating it from its positional isomers.

This technical guide moves beyond a simple recitation of spectral data. It delves into the causal relationships between the molecular structure and the observed NMR parameters, providing a robust framework for researchers to interpret their own experimental findings. By comparing the ¹H NMR spectrum of 4-Nitro-2,1-benzisothiazole with that of the parent 2,1-benzisothiazole and its 5- and 7-nitro isomers, we will elucidate the diagnostic spectral shifts and coupling patterns that are hallmarks of the 4-nitro substitution.

The Foundational Spectrum: ¹H NMR of 2,1-Benzisothiazole

A thorough understanding of the ¹H NMR spectrum of the parent 2,1-benzisothiazole is the cornerstone for interpreting the spectra of its substituted derivatives. The aromatic region of the spectrum displays a complex pattern arising from the four protons on the benzene ring.

Table 1: ¹H NMR Data for 2,1-Benzisothiazole

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.85s-
H-47.85d8.0
H-57.35t7.5
H-67.45t7.5
H-77.75d8.0

Note: Data is simulated based on typical values for such heterocyclic systems and may vary slightly based on solvent and experimental conditions.

The chemical shifts are governed by the electronic environment of each proton. The deshielding effect of the heterocyclic ring and the anisotropic effect of the benzene ring currents contribute to the observed downfield shifts.

The Impact of Nitro Substitution: A Comparative Analysis

The introduction of a strongly electron-withdrawing nitro (-NO₂) group profoundly influences the electron distribution within the aromatic ring, leading to significant changes in the ¹H NMR spectrum. The position of the nitro group dictates the specific deshielding effects on the neighboring protons.

4-Nitro-2,1-benzisothiazole: A Unique Spectral Signature

The presence of the nitro group at the C-4 position results in a distinct pattern in the aromatic region of the ¹H NMR spectrum. The proton adjacent to the nitro group (H-5) is expected to be significantly deshielded.

Table 2: Comparative ¹H NMR Data of Nitro-2,1-benzisothiazole Isomers

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)
2,1-Benzisothiazole 8.85 (s)7.85 (d)7.35 (t)7.45 (t)7.75 (d)
4-Nitro-2,1-benzisothiazole 9.05 (s)-8.25 (d)7.65 (t)8.45 (d)
5-Nitro-2,1-benzisothiazole 8.95 (s)8.50 (d)-8.30 (dd)7.90 (d)
7-Nitro-2,1-benzisothiazole 8.90 (s)7.95 (d)7.50 (t)8.40 (d)-

Note: The chemical shifts for the nitro-substituted compounds are predicted based on established substituent effects in aromatic systems. Actual experimental values may differ. The multiplicities and coupling constants will also be characteristic for each isomer.

Key Observations for 4-Nitro-2,1-benzisothiazole:

  • H-3: The singlet for H-3 is expected to shift slightly downfield due to the overall electron-withdrawing nature of the nitro group.

  • H-5: This proton experiences the most significant downfield shift due to the strong deshielding effect of the adjacent nitro group. It will likely appear as a doublet.

  • H-7: This proton is also deshielded, appearing as a doublet at a downfield position.

  • H-6: The triplet for H-6 will also be shifted downfield compared to the parent compound.

The distinct pattern of a downfield doublet (H-5), a triplet (H-6), and another downfield doublet (H-7) is a key diagnostic feature for the 4-nitro isomer.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

To ensure the reliability and reproducibility of the ¹H NMR characterization, adherence to a standardized experimental protocol is crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 4-Nitro-2,1-benzisothiazole sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set an appropriate spectral width to encompass all proton signals (typically 0-10 ppm for this class of compounds).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • Determine the chemical shifts (δ) in ppm, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) in Hz for all signals.

Logical Workflow for Isomer Differentiation

The unambiguous identification of 4-Nitro-2,1-benzisothiazole from its isomers is a critical step in many research applications. The following workflow, illustrated as a flowchart, outlines the decision-making process based on the expected ¹H NMR data.

G start Acquire ¹H NMR Spectrum in Aromatic Region s3_check Is there a singlet between 8.8-9.1 ppm? start->s3_check aromatic_pattern Analyze the pattern of the three aromatic protons s3_check->aromatic_pattern Yes inconclusive Inconclusive or Mixture of Isomers s3_check->inconclusive No pattern_ddt Observe a downfield doublet, a triplet, and another downfield doublet? aromatic_pattern->pattern_ddt pattern_d_dd_d Observe a downfield doublet, a doublet of doublets, and another doublet? pattern_ddt->pattern_d_dd_d No is_4_nitro Identified as 4-Nitro-2,1-benzisothiazole pattern_ddt->is_4_nitro Yes pattern_d_t_d Observe a doublet, a triplet, and a downfield doublet? pattern_d_dd_d->pattern_d_t_d No is_5_nitro Identified as 5-Nitro-2,1-benzisothiazole pattern_d_dd_d->is_5_nitro Yes is_7_nitro Identified as 7-Nitro-2,1-benzisothiazole pattern_d_t_d->is_7_nitro Yes pattern_d_t_d->inconclusive No

Caption: Isomer identification workflow based on ¹H NMR.

Conclusion

The ¹H NMR spectroscopic characterization of 4-Nitro-2,1-benzisothiazole provides a powerful and definitive method for its structural elucidation. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the spectrum to that of the parent compound and its other nitro-isomers, researchers can confidently identify this specific molecule. The detailed experimental protocol and logical workflow presented in this guide are designed to ensure the generation of high-quality, reliable data, which is indispensable for advancing research and development in fields where benzisothiazole derivatives play a crucial role.

References

  • Davis, M., & Collier, S. J. (1971). Electrophilic substitution in 2,1-benzisothiazoles. Journal of the Chemical Society C: Organic, 3510-3513. [Link]

  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Comparative

mass spectrometry fragmentation patterns of 4-Nitro-2,1-benzisothiazole

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 4-Nitro-2,1-benzisothiazole , contrasting it with its structural isomers (1,2-benzisothiazoles) and regioisomers (e....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 4-Nitro-2,1-benzisothiazole , contrasting it with its structural isomers (1,2-benzisothiazoles) and regioisomers (e.g., 5-nitro analogs).[1]

Executive Summary & Structural Context

4-Nitro-2,1-benzisothiazole (also known as 4-nitrothioanthranil) represents a unique challenge in structural elucidation due to the lability of the 2,1-benzisothiazole core and the strong directing effects of the nitro group.[1] Unlike its more stable 1,2-benzisothiazole isomer, the 2,1-scaffold is hypervalent in character and prone to distinct ring-opening fragmentations.[1]

For drug development professionals, distinguishing this scaffold from its isomers is critical, as the 2,1-benzisothiazole moiety is increasingly explored for antimicrobial and antiviral properties, yet often co-elutes with synthetic byproducts.[1]

Key Differentiators Analyzed[1][2][3][4][5]
  • Ortho-Effect: The proximity of the 4-nitro group to the C3-methine proton facilitates a diagnostic hydrogen transfer, absent in 5-, 6-, or 7-nitro isomers.[1]

  • Scaffold Lability: The 2,1-core exhibits a higher propensity for sulfur extrusion ([M-S]

    
    ) compared to the 1,2-core, which favors HCN loss.[1]
    

Experimental Methodology & Protocols

To ensure reproducible fragmentation data, the following standardized EI-MS protocol is recommended. This workflow minimizes thermal degradation prior to ionization, a common issue with nitro-heterocycles.[1]

Standardized EI-MS Protocol
ParameterSettingRationale
Ionization Source Electron Impact (EI)Hard ionization (70 eV) is required to induce the diagnostic skeletal rearrangements.[1]
Source Temp 200°CHigh enough to prevent condensation, low enough to minimize thermal denitration.[1]
Inlet System Direct Insertion Probe (DIP)Preferred over GC to avoid on-column thermal degradation of the labile 2,1-ring.[1]
Mass Range 40–300 m/zCaptures low-mass sulfur fragments (S, CS) and the molecular ion.[1]

Fragmentation Analysis: 4-Nitro-2,1-benzisothiazole vs. Alternatives

The Primary Competitor: 1,2-Benzisothiazole Isomer

The most common analytical confusion arises between the 2,1- and 1,2- isomers.[1] While both have a molecular weight of 180 Da (for the nitro derivative), their fragmentation pathways diverge significantly due to the stability of the N-S bond.

Feature4-Nitro-2,1-benzisothiazole 4-Nitro-1,2-benzisothiazole Mechanistic Cause
Base Peak m/z 134 ([M-NO₂]

) or m/z 150 ([M-NO]

)
m/z 134 ([M-NO₂]

)
Both readily lose the nitro group; however, the 2,1-isomer often shows higher abundance of the nitrite rearrangement product ([M-NO]

).[1]
Sulfur Loss Prominent [M-S]

(m/z 148)
Rare / Low IntensityThe 2,1-ring (thioanthranil) is less aromatic and extrudes sulfur more easily than the stable 1,2-ring.[1]
Ring Cleavage Loss of CO (after rearrangement)Loss of HCN 1,2-isomers typically fragment via HCN loss from the thiazole ring. 2,1-isomers often rearrange to benzoyl-like cations losing CO.[1]
Regioisomer Differentiation (The "Ortho Effect")

Distinguishing the 4-nitro isomer from the 5- , 6- , or 7-nitro isomers relies on the "Ortho Effect."[1] In the 4-nitro isomer, the nitro group is peri-planar to the C3-H of the isothiazole ring.

  • Diagnostic Transition:

    
     (Loss of OH)
    
  • Mechanism: The radical cation oxygen of the nitro group abstracts the proton from C3, followed by the expulsion of a hydroxyl radical (

    
    ).
    
  • Specificity: This pathway is impossible for the 5-, 6-, or 7-nitro isomers due to distance constraints.[1]

Mechanistic Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for 4-Nitro-2,1-benzisothiazole, highlighting the diagnostic "Ortho Effect" and the scaffold-specific sulfur extrusion.

FragmentationPathway M Molecular Ion (M+) m/z 180 [C7H4N2O2S]+. M_NO2 [M - NO2]+ m/z 134 Benzisothiazole Cation M->M_NO2 - NO2 (46 Da) M_OH [M - OH]+ m/z 163 Diagnostic for 4-Nitro M->M_OH - OH (17 Da) (Ortho Effect) M_NO [M - NO]+ m/z 150 Phenoxy-like Cation M->M_NO - NO (30 Da) (Nitro-Nitrite Rearr.) M_S [M - S]+ m/z 148 Nitro-benzonitrile radical M->M_S - S (32 Da) (Thioanthranil specific) Frag_HCN [m/z 134 - HCN]+ m/z 107 Thio-phenyl Cation M_NO2->Frag_HCN - HCN (27 Da) M_OH_CO [m/z 163 - CO]+ m/z 135 M_OH->M_OH_CO - CO (28 Da) M_NO_CO [m/z 150 - CO]+ m/z 122 M_NO->M_NO_CO - CO (28 Da)

Caption: Fragmentation tree of 4-Nitro-2,1-benzisothiazole. Green path indicates the diagnostic ortho-effect; Red path indicates scaffold-specific sulfur loss.[1]

Summary of Diagnostic Ions

Use this reference table to rapidly validate the identity of 4-Nitro-2,1-benzisothiazole in crude reaction mixtures.

m/zIon CompositionOrigin / Significance
180

Molecular Ion (Even mass indicates 2 Nitrogens).[1]
163

Diagnostic: Confirms Nitro is at position 4 (adjacent to C3-H).[1]
150

Nitrite rearrangement; common in nitroaromatics but prominent here.[1]
148

Scaffold Specific: Distinguishes 2,1-isomer (labile S) from 1,2-isomer.
134

Base peak candidate; generic to all nitro-isomers.
122

Secondary fragment from the nitrite rearrangement pathway.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Nitro-Benzisothiazoles. National Institute of Standards and Technology. [Link][1]

  • Selva, A., & Gaetani, E. (1973).[1][2] Mass spectrometry of heterocyclic compounds—III: Electron-impact-induced fragmentation of 1,2-benzisothiazole and some 3-substituted derivatives. Organic Mass Spectrometry, 7(3), 327-331.[1] [Link][1]

  • Davis, B. B., et al. (1984).[1] Mass spectrometry of 2-substituted-4-arylthiazoles: Identification of microsomal nitroreduction products. Biomedical Mass Spectrometry, 11(4), 149-154.[1][3] [Link]

  • Schwarz, H. (1978).[1] Ortho-effects in mass spectrometry of aromatic compounds. Topics in Current Chemistry, 73, 231-263.[1] [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Nitro- vs. 5-Nitro-2,1-benzisothiazole for Nucleophilic Aromatic Substitution

Introduction In the landscape of medicinal chemistry and materials science, nitro-substituted heterocyclic compounds are pivotal building blocks. The 2,1-benzisothiazole scaffold, in particular, garners significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, nitro-substituted heterocyclic compounds are pivotal building blocks. The 2,1-benzisothiazole scaffold, in particular, garners significant interest due to its presence in a range of biologically active molecules. The introduction of a nitro group onto the benzene ring of this scaffold drastically alters its electronic properties, rendering it susceptible to nucleophilic aromatic substitution (SNAr)—a cornerstone reaction for molecular functionalization.

This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 4-nitro-2,1-benzisothiazole and 5-nitro-2,1-benzisothiazole. While direct, side-by-side kinetic studies on these specific isomers are not extensively documented in peer-reviewed literature, this document leverages established principles of physical organic chemistry and available data from analogous systems to predict and explain their differential reactivity. We will delve into the electronic effects governing their behavior, propose experimental protocols for their synthesis and comparative reaction, and present a logical framework for understanding which isomer serves as the more reactive substrate for SNAr reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these versatile synthons.

The Decisive Influence of Nitro Group Positioning

The reactivity of an aromatic system towards nucleophilic attack is fundamentally dictated by its electron density. The presence of a potent electron-withdrawing group, such as a nitro (–NO₂) group, is a prerequisite for activating the ring for an SNAr reaction.[1] This activation occurs because the nitro group helps to stabilize the high-energy, negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction.[2]

The key to understanding the difference in reactivity between the 4-nitro and 5-nitro isomers lies in how effectively each positional isomer can stabilize this crucial intermediate through resonance and inductive effects. The SNAr mechanism is typically a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). This is generally the rate-determining step.[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group. In the case of hydrogen substitution (SNAr-H), this step requires an oxidant.

The position of the nitro group relative to the site of nucleophilic attack is paramount. Resonance stabilization is most effective when the nitro group is positioned ortho or para to the carbon being attacked, as this allows the negative charge of the Meisenheimer complex to be delocalized directly onto the electronegative oxygen atoms of the nitro group.[3][4]

Analysis of 4-Nitro-2,1-benzisothiazole

In 4-nitro-2,1-benzisothiazole, the nitro group is located on the carbocyclic ring adjacent to the isothiazole fusion. Nucleophilic attack can potentially occur at several positions, but the most likely sites for SNAr-H reactions are those activated by the nitro group.

  • Attack at C5: The C5 position is ortho to the nitro group at C4.

  • Attack at C7: The C7 position is para to the isothiazole nitrogen but meta to the nitro group.

  • Attack at C3: This position is part of the isothiazole ring and its reactivity is influenced by the entire heterocyclic system.

For an attack at the C5 position, the nitro group at C4 is perfectly positioned (ortho) to stabilize the resulting Meisenheimer complex through resonance. The negative charge can be delocalized onto the nitro group, significantly lowering the activation energy of this step.

Analysis of 5-Nitro-2,1-benzisothiazole

In 5-nitro-2,1-benzisothiazole, the situation is different.

  • Attack at C4: The C4 position is ortho to the nitro group at C5.

  • Attack at C6: The C6 position is also ortho to the nitro group at C5.

In this isomer, nucleophilic attack at either the C4 or C6 positions would lead to a Meisenheimer complex where the negative charge is stabilized by the adjacent (ortho) nitro group.

Comparative Reactivity: A Mechanistic Prediction

Based on the principles of resonance stabilization, 5-nitro-2,1-benzisothiazole is predicted to be more reactive towards nucleophilic aromatic substitution than 4-nitro-2,1-benzisothiazole .

The reasoning is twofold:

  • Number of Activated Sites: The 5-nitro isomer possesses two positions (C4 and C6) that are ortho to the activating nitro group. In contrast, the 4-nitro isomer has only one primary activated site (C5) that is ortho to the nitro group.

  • Symmetry and Steric Factors: The 5-nitro isomer offers two chemically similar sites for attack, potentially leading to a mixture of products but reflecting an overall higher reactivity.

The stability of the intermediate is the determining factor. For both isomers, attack at a position ortho to the nitro group allows for the formation of a resonance structure where the negative charge is localized on the carbon bearing the nitro group, which is then delocalized onto the nitro group itself. This is the most significant stabilizing contribution. The 5-nitro isomer provides two such opportunities for attack.

Experimental Framework for Synthesis and Reactivity Comparison

To empirically validate the predicted reactivity, a structured experimental plan is necessary. This involves the synthesis of both isomers followed by a competitive reaction or parallel kinetic studies.

PART 1: Synthesis of Nitro-2,1-benzisothiazole Isomers

The direct nitration of 2,1-benzisothiazole is a common method for introducing a nitro group. However, this reaction typically yields a mixture of isomers.

Protocol: Nitration of 2,1-benzisothiazole

  • Dissolution: Dissolve 2,1-benzisothiazole (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the solution of 2,1-benzisothiazole, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Separation: Separate the resulting mixture of 4-nitro, 5-nitro, and 7-nitro isomers using column chromatography on silica gel.

Causality Note: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the highly electrophilic nitronium ion (NO₂⁺), which is required for the electrophilic aromatic substitution on the benzisothiazole ring.[5] Separation by column chromatography is critical to obtain pure isomers for the subsequent comparative reactivity studies.

PART 2: Comparative Reactivity Study via Nucleophilic Aromatic Substitution

A common and informative reaction to compare the reactivity of the two isomers is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. The VNS reaction allows for the direct replacement of a hydrogen atom with a nucleophile in electron-deficient aromatic rings.

Proposed Protocol: Comparative VNS Reaction with a Carbon Nucleophile

This protocol aims to compare the reaction yield of 4-nitro- and 5-nitro-2,1-benzisothiazole with a model carbanion, such as that derived from chloromethyl phenyl sulfone.

  • Reaction Setup: In two separate, dry flasks, prepare solutions of 4-nitro-2,1-benzisothiazole (1.0 eq) and 5-nitro-2,1-benzisothiazole (1.0 eq) in anhydrous THF.

  • Nucleophile Preparation: In a third flask, dissolve chloromethyl phenyl sulfone (1.2 eq) in anhydrous THF.

  • Base Addition: Cool all three flasks to -78 °C (dry ice/acetone bath). To each of the three flasks, add a solution of potassium tert-butoxide (KOtBu) (2.5 eq) in THF dropwise.

  • Reaction Initiation: After stirring for 15 minutes at -78 °C, slowly transfer the nucleophile solution to each of the nitro-benzisothiazole isomer solutions via cannula.

  • Monitoring: Monitor the reactions by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes) for 3 hours, keeping the temperature at -78 °C.

  • Quenching: Quench the reactions by adding saturated aqueous ammonium chloride solution.

  • Work-up and Analysis: Allow the mixtures to warm to room temperature, extract with ethyl acetate, and dry the organic layers. Analyze the crude product mixtures by ¹H NMR spectroscopy and/or GC-MS to determine the conversion and relative yield of the substituted products.

Self-Validation and Trustworthiness: Running the reactions in parallel under identical conditions (temperature, concentration, stoichiometry, addition rates) is crucial for a valid comparison. The use of an internal standard in the NMR or GC-MS analysis would provide more accurate quantitative data on the consumption of starting material and formation of the product, allowing for a direct comparison of reaction rates and yields.

Data Presentation and Interpretation

The quantitative results from the comparative experiment should be summarized for clarity.

Table 1: Predicted and Experimental Reactivity Data for VNS Reaction

CompoundPredicted ReactivityExperimental Conversion (at 3h)Product Yield (%)Key Observations
4-Nitro-2,1-benzisothiazole LowerTo be determinedTo be determinedExpected formation of 5-substituted product.
5-Nitro-2,1-benzisothiazole HigherTo be determinedTo be determinedExpected formation of 4- and/or 6-substituted products.

Visualizing the Mechanistic Rationale

The difference in reactivity can be visualized by examining the stability of the key Meisenheimer complex intermediates.

Diagram 1: Meisenheimer Complex Stabilization

Caption: Logical flow showing stabilization of the Meisenheimer complex.

Diagram 2: Proposed Experimental Workflow

G Workflow for Reactivity Comparison cluster_synthesis Synthesis & Purification cluster_reaction Comparative Reaction cluster_analysis Analysis start 2,1-Benzisothiazole nitration Nitration (H₂SO₄/HNO₃) start->nitration mix Isomer Mixture nitration->mix separation Column Chromatography mix->separation iso4 4-Nitro Isomer separation->iso4 iso5 5-Nitro Isomer separation->iso5 reaction4 VNS Reaction with Chloromethyl Phenyl Sulfone iso4->reaction4 reaction5 VNS Reaction with Chloromethyl Phenyl Sulfone iso5->reaction5 analysis Quantitative Analysis (NMR / GC-MS) reaction4->analysis reaction5->analysis conclusion Compare Yields & Determine Relative Reactivity analysis->conclusion

Caption: Step-by-step workflow from synthesis to comparative analysis.

Conclusion

The positional isomerism of the nitro group on the 2,1-benzisothiazole scaffold has a profound impact on the molecule's reactivity towards nucleophiles. Based on fundamental electronic principles, 5-nitro-2,1-benzisothiazole is predicted to be the more reactive isomer in nucleophilic aromatic substitution reactions compared to its 4-nitro counterpart. This is attributed to the presence of two carbon positions (C4 and C6) that are ortho to the powerfully activating nitro group, allowing for superior stabilization of the rate-determining Meisenheimer complex intermediate. The 4-nitro isomer, with only one such primary activated site, is consequently expected to react more slowly.

The provided experimental framework offers a robust methodology for validating this hypothesis. By synthesizing both isomers and subjecting them to identical SNAr conditions, researchers can obtain quantitative data to confirm the predicted reactivity trend. This understanding is critical for the rational design of synthetic routes and the development of novel molecules in pharmaceuticals and materials science, enabling chemists to select the optimal building block for achieving their desired molecular architecture and functionalization.

References

  • Askiitians Tutor Team. (2025, August 20). Why does NO₂ group show its effect only at ortho? askIITians. [Link not available]
  • Organic Chemistry Portal. Benzisothiazoles synthesis. [Link]

  • Zlotin, S. G., et al. (2001). Selective Synthesis of 1,2-Benzisothiazol-3-one-1-Oxide Nitro Derivatives. Synthesis, 2001(11), 1659-1664. [Link not available]
  • LibreTexts Chemistry. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. [Link]

  • Khan, I., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(40), 23838-23845. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link not available]
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link not available]
  • Mąkosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4785. [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Szatylowicz, H., et al. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Structural Chemistry, 26(3), 905-913. [Link]

  • YouTube. (2022, September 15). Assertion : Presence of a nitro group at ortho or para position increases the reactivity of haloa...[Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Meyer, F., et al. (2024). Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution. Communications Chemistry, 7(1), 153. [Link]

  • Hurst, P., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1889. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Validation of 4-Nitro-2,1-benzisothiazole Purity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Purity in Drug Development Intermediates In the landscape of pharmaceutical development, the purity of an active pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Drug Development Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. However, the rigorous scrutiny of purity must extend upstream to key intermediates, such as 4-Nitro-2,1-benzisothiazole. This heterocyclic compound serves as a vital building block in the synthesis of various therapeutic agents. The presence of impurities, even at trace levels, can have cascading effects, potentially leading to the formation of undesired, and possibly toxic, by-products in the final API, impacting both safety and efficacy.

Furthermore, the nitroaromatic scaffold present in 4-Nitro-2,1-benzisothiazole places it in a category of compounds that requires careful assessment for potential mutagenicity under guidelines like ICH M7.[1][2] This elevates the need for orthogonal and highly sensitive analytical methods to detect, identify, and quantify any process-related impurities or degradation products. This guide provides an in-depth comparison of key spectroscopic techniques for the robust validation of 4-Nitro-2,1-benzisothiazole purity, grounded in the principles of scientific integrity and regulatory compliance.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Arbiter

NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic molecules. Its fundamental principle, where signal intensity is directly proportional to the number of nuclei, makes it a primary method for quantitative analysis (qNMR) without the need for identical reference standards for each impurity.[3][4]

Qualitative Analysis: Identity and Structural Confirmation

Before quantification, the identity of the 4-Nitro-2,1-benzisothiazole batch must be unequivocally confirmed. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly informative. Due to the fused ring system and the influence of the electron-withdrawing nitro group and the isothiazole ring, the aromatic protons will exhibit a characteristic set of chemical shifts and coupling constants. Protons on the benzene ring will be significantly downfield, typically in the 7.5-9.0 ppm range.[5][6] Any deviation from the expected pattern or the appearance of unexpected signals can indicate the presence of regioisomeric or other structurally similar impurities.

  • ¹³C NMR Spectroscopy: This technique provides insight into the carbon framework of the molecule. The number of signals confirms the number of unique carbon atoms, and their chemical shifts are indicative of their chemical environment (e.g., carbons bonded to nitrogen or sulfur, or those in the aromatic ring).

Quantitative Analysis (qNMR): An Absolute Purity Assessment

Quantitative NMR (qNMR) offers a powerful method for determining the absolute purity of 4-Nitro-2,1-benzisothiazole.[7] This is achieved by comparing the integral of a well-resolved analyte signal to that of a certified internal standard of known purity and concentration.

  • Choice of Internal Standard: The standard (e.g., maleic anhydride, dimethyl sulfone) must be selected carefully. It must be soluble in the same deuterated solvent (e.g., DMSO-d₆, CDCl₃), possess signals that do not overlap with the analyte or impurity signals, be non-reactive with the analyte, and have a known high purity.[8]

  • Relaxation Delay (d1): To ensure fully relaxed proton signals for accurate integration, a sufficiently long relaxation delay is crucial. This is typically set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified in both the analyte and the internal standard. This ensures that the magnetization fully returns to equilibrium before the next pulse, making the signal integral directly proportional to the number of protons.[9]

  • Pulse Angle: A 90° pulse is used to maximize the signal for each scan, improving the signal-to-noise ratio.

Experimental Protocol: Purity by ¹H qNMR
  • Sample Preparation: Accurately weigh (to 0.01 mg) approximately 10-20 mg of the 4-Nitro-2,1-benzisothiazole sample and a similar, accurately known mass of a certified internal standard into a clean vial.

  • Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition: Transfer the solution to a high-quality NMR tube. Acquire the ¹H NMR spectrum using quantitative parameters, including a calibrated 90° pulse and a relaxation delay of at least 30-60 seconds to ensure full relaxation of all relevant nuclei.

  • Data Processing: Process the spectrum with minimal manipulation. Apply a baseline correction and careful phasing.

  • Integration and Calculation: Integrate a well-resolved, non-overlapping signal of 4-Nitro-2,1-benzisothiazole and a signal from the internal standard. Calculate the purity using the following formula[7]:

    Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Accurately weigh Analyte (m_analyte) C Dissolve in Deuterated Solvent A->C B Accurately weigh Internal Standard (m_std) B->C D Transfer to NMR Tube C->D E Acquire Spectrum (Quantitative Parameters: d1 ≥ 5*T1, 90° pulse) D->E F Process Spectrum (Baseline, Phase) E->F G Integrate Analyte & Standard Signals F->G H Calculate Purity using Formula G->H I I H->I Final Purity Value

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Pillar 2: Mass Spectrometry (MS) Coupled with Liquid Chromatography (LC) - The Sensitivity Champion

For detecting and identifying trace-level impurities, no technique surpasses the sensitivity and specificity of Liquid Chromatography-Mass Spectrometry (LC-MS).[10] This method is ideal for developing a comprehensive impurity profile.

LC-MS/MS for Impurity Profiling

An LC-MS/MS method provides both separation of the analyte from its impurities and their structural characterization.

  • Chromatography: A reversed-phase C18 column is typically effective for separating moderately polar aromatic compounds like 4-Nitro-2,1-benzisothiazole and its potential impurities.[11] A gradient elution using a mobile phase of water and acetonitrile with a modifier like formic acid is a common starting point to achieve good peak shape and ionization efficiency.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds. Analysis would be performed in both positive and negative ion modes to ensure the detection of the widest possible range of impurities, as different functional groups ionize preferentially under different conditions.[12]

  • Mass Analysis: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is invaluable. It provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments, which is critical for identifying unknown impurities. Tandem MS (MS/MS) experiments involve fragmenting a selected parent ion to produce a characteristic fragmentation pattern, which serves as a structural fingerprint to confirm the identity of known impurities or elucidate the structure of new ones.[13]

Potential Impurities and Their Detection

Based on common synthetic routes for benzisothiazoles, potential impurities could include[14][15]:

  • Starting Materials: Unreacted precursors.

  • Regioisomers: Isomers with the nitro group at a different position on the benzene ring.

  • Oxidation Products: Over-oxidation of the sulfur atom to a sulfoxide or sulfone.[16]

  • By-products: From side reactions during synthesis.

These impurities would likely have different retention times and distinct mass spectra, allowing for their separation and identification.

Experimental Protocol: LC-MS Impurity Profiling
  • Standard Preparation: Prepare a stock solution of 4-Nitro-2,1-benzisothiazole in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Create a dilution for analysis (e.g., 1-10 µg/mL).

  • LC Separation:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ion Source: ESI (run in both positive and negative modes).

    • Scan Range: m/z 50-500.

    • Data Acquisition: Perform full scan for initial detection and data-dependent MS/MS for fragmentation of detected ions above a certain threshold.

  • Data Analysis: Process the chromatogram to identify all peaks. Examine the mass spectrum for each peak. Use accurate mass data to propose elemental compositions. Analyze MS/MS fragmentation patterns to confirm structures of known impurities and elucidate unknown ones.

LCMS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_ms MS Detection & Analysis A Prepare Solution of 4-Nitro-2,1-benzisothiazole B Inject into HPLC A->B C Gradient Elution on C18 Column B->C D ESI Ionization (+/- modes) C->D E Full Scan MS (Accurate Mass) D->E F Data-Dependent MS/MS (Fragmentation) E->F G Identify & Characterize Impurities F->G H H G->H Comprehensive Impurity Profile

Caption: Workflow for LC-MS based impurity profiling.

Pillar 3: UV-Vis Spectroscopy - The Robust Quantitative Workhorse

UV-Vis spectroscopy is a simple, cost-effective, and robust technique primarily used for quantitative analysis (assay) to determine the overall concentration or potency of a substance.[7] Its utility for purity assessment, however, is limited.

Quantitative Assay by UV-Vis

The principle is based on the Beer-Lambert Law, where the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. 4-Nitro-2,1-benzisothiazole, with its extended conjugated aromatic system and nitro-group chromophore, is expected to be a strong UV-Vis absorber.[17]

  • Wavelength Selection (λmax): The analysis should be performed at the wavelength of maximum absorbance (λmax). This provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. The λmax for this compound will likely be in the 300-400 nm range.

  • Solvent Choice: The solvent must be transparent in the analytical wavelength range and should not interact with the analyte. Spectroscopic grade methanol or ethanol are common choices.

  • Limitations for Purity: UV-Vis spectroscopy lacks specificity. Many process impurities, particularly isomers, will have similar UV-Vis spectra and will co-absorb at the analytical wavelength.[18] Therefore, this technique measures the total concentration of absorbing species and cannot distinguish the main component from chromophoric impurities. It is best used as a potency assay for a sample whose impurity profile has already been characterized by a more specific technique like LC-MS.

Experimental Protocol: UV-Vis Assay
  • Standard & Sample Preparation: Prepare a stock solution of a highly purified reference standard of 4-Nitro-2,1-benzisothiazole in a suitable spectroscopic solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL). Prepare the sample to be tested at a concentration expected to fall within the calibration range.

  • Spectrum Acquisition: Scan the highest concentration standard solution from 200-500 nm to determine the λmax.

  • Measurement: Measure the absorbance of the blank (solvent), all calibration standards, and the test sample at the determined λmax.

  • Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Use linear regression to determine the equation of the line. Calculate the concentration of the test sample using its absorbance and the calibration curve.

Comparative Summary of Techniques

FeatureNMR Spectroscopy (qNMR)LC-MSUV-Vis Spectroscopy
Primary Use Structure Elucidation, Absolute PurityImpurity Identification & QuantificationPotency/Assay
Specificity Very High (structure-specific)Very High (separation + mass)Low (chromophore-specific)
Sensitivity Moderate (mg scale)Very High (ng to pg scale)Low to Moderate (µg scale)
Quantification Absolute (primary method)Relative (requires standards)Relative (requires standards)
Impurity ID Excellent for major impuritiesExcellent for trace impuritiesNot possible
Throughput Low to ModerateHighVery High
Validation Complexity HighHighLow
ICH Guideline[10] Assay, Purity, IdentificationPurity (quantitative & limit), IDAssay

Conclusion: An Orthogonal Approach for Self-Validating Purity Assessment

No single spectroscopic technique can provide a complete picture of the purity of 4-Nitro-2,1-benzisothiazole. A robust, self-validating system relies on an orthogonal approach, leveraging the strengths of each method.

  • LC-MS should be employed first to develop a comprehensive impurity profile, identifying and characterizing all detectable species. This establishes the specificity of the overall analytical strategy.

  • qNMR should then be used as a primary, absolute method to determine the purity of the main component. This provides a highly accurate assay value that is not dependent on the response factors of impurities.

  • UV-Vis Spectroscopy can be validated and implemented as a simple, rapid, and cost-effective method for routine quality control and potency determination, once the purity profile is well-understood and controlled.

By integrating these techniques, researchers and drug development professionals can establish a scientifically sound and defensible purity profile for 4-Nitro-2,1-benzisothiazole, ensuring the quality and safety of this critical intermediate and the final drug products derived from it.

References

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. [Link]

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Validation

A Comparative Guide to the Infrared Spectrum of 4-Nitro-2,1-benzisothiazole and its Functional Groups

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Nitro-2,1-benzisothiazole, a molecule of interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Nitro-2,1-benzisothiazole, a molecule of interest in medicinal chemistry and materials science. By examining its key functional groups—the aromatic nitro group and the benzisothiazole core—we will dissect its vibrational spectrum. This analysis is enriched by a comparative study with related molecules, offering a deeper understanding of how molecular structure influences spectral features. This guide is intended to serve as a practical resource for researchers in structural elucidation and chemical analysis.

The Vibrational Signature: A Tale of Two Moieties

The infrared spectrum of 4-Nitro-2,1-benzisothiazole is fundamentally shaped by the interplay of its two primary structural components: the electron-withdrawing nitro group (-NO₂) and the fused heterocyclic 2,1-benzisothiazole ring system. Each of these components contributes a unique set of vibrational modes, resulting in a characteristic spectroscopic fingerprint. Understanding these individual contributions is paramount for accurate spectral interpretation.

The nitro group, due to the high polarity of the N-O bonds, gives rise to some of the most intense and easily identifiable peaks in the IR spectrum.[1] Conversely, the benzisothiazole moiety, a bicyclic system containing both benzene and an isothiazole ring, presents a more complex series of absorptions related to aromatic C-H and C=C stretching, as well as vibrations involving the C-S and C=N bonds of the isothiazole ring.

Deciphering the Spectrum: A Comparative Analysis

To fully appreciate the nuances of the IR spectrum of 4-Nitro-2,1-benzisothiazole, a comparative approach with simpler, related molecules is invaluable. Here, we will compare its expected spectral features with those of nitrobenzene and benzothiazole. This comparative framework allows for a more confident assignment of vibrational modes and highlights the electronic effects of the nitro group on the benzisothiazole ring system.

The Nitro Group Vibrations

The most prominent features in the IR spectrum of an aromatic nitro compound are the asymmetric and symmetric stretching vibrations of the NO₂ group.[1] In aromatic systems, these bands typically appear at lower wavenumbers compared to their aliphatic counterparts due to resonance effects.

For 4-Nitro-2,1-benzisothiazole, a reported value for a C-NO₂ vibration is observed at 1552 cm⁻¹.[2] This falls squarely within the expected range for the asymmetric NO₂ stretch in conjugated systems.

Vibrational Mode4-Nitro-2,1-benzisothiazole (Expected/Reported)Nitrobenzene (Typical Range)Key Insights
Asymmetric NO₂ Stretch (ν_as) ~1550-1500 cm⁻¹ (Reported at 1552 cm⁻¹)[2]1550-1490 cm⁻¹The strong intensity of this band is a primary indicator of the nitro group. Its position suggests significant electronic conjugation with the aromatic system.
Symmetric NO₂ Stretch (ν_s) ~1355-1315 cm⁻¹1355-1315 cm⁻¹This strong absorption, in conjunction with the asymmetric stretch, provides definitive evidence for the presence of a nitro group.
The Benzisothiazole Core Vibrations

The 2,1-benzisothiazole ring system gives rise to a series of characteristic absorptions. These include aromatic C-H and C=C stretching vibrations, as well as those unique to the isothiazole ring.

Vibrational Mode4-Nitro-2,1-benzisothiazole (Expected)Benzothiazole (Typical Range)Key Insights
Aromatic C-H Stretch ~3100-3000 cm⁻¹3100-3000 cm⁻¹The presence of bands in this region confirms the aromatic nature of the molecule.
Aromatic C=C Stretch ~1610-1450 cm⁻¹ (Reported at 1458 cm⁻¹)[2]~1600-1450 cm⁻¹Multiple bands are expected in this region due to the complex vibrational modes of the fused ring system. The electron-withdrawing nitro group may influence the intensity and exact position of these peaks.
C=N Stretch ~1630-1500 cm⁻¹~1630 cm⁻¹[3]This vibration is characteristic of the isothiazole ring and is crucial for identifying the heterocyclic moiety.
C-S Stretch ~750-600 cm⁻¹~690 cm⁻¹[3]The C-S stretch is often a weaker absorption and can be found in the fingerprint region of the spectrum.
C-H Out-of-Plane Bending ~900-675 cm⁻¹~900-675 cm⁻¹The pattern of these strong absorptions can sometimes provide information about the substitution pattern on the benzene ring.

Experimental Protocol: Acquiring the FTIR Spectrum

To obtain a high-quality FTIR spectrum of a solid sample like 4-Nitro-2,1-benzisothiazole, the following protocol using the KBr pellet technique is recommended.

Materials:

  • 4-Nitro-2,1-benzisothiazole sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Drying: Ensure both the sample and KBr are thoroughly dry to avoid interference from water bands in the spectrum. This can be achieved by heating in an oven at ~110°C for a few hours and cooling in a desiccator.

  • Grinding: Place a small amount of the 4-Nitro-2,1-benzisothiazole sample (typically 1-2 mg) and about 100-200 mg of KBr into the agate mortar.

  • Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet press die.

  • Pressing: Apply pressure according to the manufacturer's instructions for the pellet press to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans to achieve a good signal-to-noise ratio.

Visualizing the Vibrational Landscape

To better understand the relationship between the molecular structure and its vibrational modes, the following diagrams are provided.

Caption: Molecular structure of 4-Nitro-2,1-benzisothiazole.

G cluster_0 Key Vibrational Modes NO2_asym Asymmetric NO₂ Stretch (~1550-1500 cm⁻¹) NO2_sym Symmetric NO₂ Stretch (~1355-1315 cm⁻¹) Aromatic_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) Aromatic_CC Aromatic C=C Stretch (~1610-1450 cm⁻¹) CN_stretch C=N Stretch (~1630-1500 cm⁻¹) CS_stretch C-S Stretch (~750-600 cm⁻¹)

Caption: Key functional group vibrations in the IR spectrum.

Conclusion

The infrared spectrum of 4-Nitro-2,1-benzisothiazole is a rich source of structural information, clearly delineating the contributions of its aromatic nitro and benzisothiazole functionalities. The strong and characteristic absorptions of the nitro group in the 1550-1500 cm⁻¹ and 1355-1315 cm⁻¹ regions serve as powerful diagnostic markers. Concurrently, the vibrations of the benzisothiazole core, including aromatic C-H and C=C stretches, as well as C=N and C-S modes, confirm the presence of the heterocyclic ring system. By comparing these features to simpler analogues like nitrobenzene and benzothiazole, a detailed and confident interpretation of the spectrum can be achieved. This guide provides a foundational framework for researchers utilizing FTIR spectroscopy in the analysis and characterization of this and related compounds.

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